molecular formula C16H13FO3 B371173 4-Fluorophenyl 4-(allyloxy)benzoate

4-Fluorophenyl 4-(allyloxy)benzoate

Cat. No.: B371173
M. Wt: 272.27g/mol
InChI Key: TWGJFOPCEXPJBX-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-(allyloxy)benzoate is a useful research compound. Its molecular formula is C16H13FO3 and its molecular weight is 272.27g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13FO3

Molecular Weight

272.27g/mol

IUPAC Name

(4-fluorophenyl) 4-prop-2-enoxybenzoate

InChI

InChI=1S/C16H13FO3/c1-2-11-19-14-7-3-12(4-8-14)16(18)20-15-9-5-13(17)6-10-15/h2-10H,1,11H2

InChI Key

TWGJFOPCEXPJBX-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mesogenic Characterization of 4-Fluorophenyl 4-(allyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers in Liquid Crystal and Drug Development

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel liquid crystal candidate, 4-Fluorophenyl 4-(allyloxy)benzoate. While this specific molecule is not extensively documented in prior literature, its molecular architecture—comprising a rigid biphenyl core, a terminal fluoro-substituent, and a flexible allyloxy chain—suggests a strong potential for mesogenic behavior. This guide is structured to serve as a complete research protocol for scientists. It outlines a robust synthetic pathway, details the critical experimental techniques for characterization—namely Differential Scanning calorimetry (DSC) and Polarized Optical Microscopy (POM)—and discusses the anticipated results based on established principles of liquid crystal science. By providing both the "how" and the "why" behind each step, this document aims to empower researchers to not only replicate the described workflow but also to adapt and apply these methodologies to other novel mesogenic compounds.

Introduction: Rationale and Molecular Design

The field of liquid crystals is driven by the rational design of molecules that can self-assemble into ordered, yet fluid, phases. The target molecule, this compound, has been conceived based on established structure-property relationships in calamitic (rod-like) liquid crystals.

  • The Benzoate Core: The central ester linkage provides the necessary rigidity and linearity to the molecular core, a fundamental prerequisite for the formation of anisotropic liquid crystalline phases.

  • Terminal Fluoro-Substituent: The incorporation of a fluorine atom at one terminus is a common strategy in modern liquid crystal design. The high electronegativity and small size of fluorine can introduce a significant dipole moment without a major steric penalty. This can influence key properties such as dielectric anisotropy, melting point, and the stability of mesophases.[1][2] Fluorination has been shown to affect self-assembly behavior, sometimes suppressing or promoting certain mesophases.[1][3]

  • Terminal Allyloxy Chain: A flexible terminal chain is essential for disrupting crystal packing and enabling the formation of a liquid crystalline phase upon melting. The allyloxy group provides this flexibility. The double bond in the allyl group also offers a site for potential future polymerization, opening avenues for the creation of liquid crystal polymers and elastomers.

Given these structural features, it is hypothesized that this compound will exhibit enantiotropic liquid crystalline behavior, likely presenting a nematic and/or a smectic phase. This guide provides the experimental blueprint to test this hypothesis.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is proposed via a two-step process involving the preparation of a key intermediate, 4-(allyloxy)benzoyl chloride, followed by its esterification with 4-fluorophenol.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4-(allyloxy)benzoic acid cluster_1 Step 2: Formation of the Acyl Chloride cluster_2 Step 3: Esterification A 4-Hydroxybenzoic acid C 4-(allyloxy)benzoic acid A->C KOH, KI, Ethanol, Reflux B Allyl bromide B->C D 4-(allyloxy)benzoic acid F 4-(allyloxy)benzoyl chloride D->F DMF (cat.), Reflux E Thionyl chloride (SOCl₂) E->F G 4-(allyloxy)benzoyl chloride I This compound G->I Pyridine, THF, Reflux H 4-Fluorophenol H->I

Caption: Proposed three-step synthesis of this compound.

Protocol: Synthesis of 4-(allyloxy)benzoic acid

This protocol is adapted from established methods for the Williamson ether synthesis of phenolic acids.[4]

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq.) in ethanol. To this solution, add potassium hydroxide (1.1 eq.) and a catalytic amount of potassium iodide (0.1 eq.). Stir the mixture until all solids have dissolved.

  • Addition of Allyl Bromide: Add allyl bromide (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid in water and acidify with 2M HCl until a white precipitate forms (pH ~2).

  • Isolation and Purification: Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 4-(allyloxy)benzoic acid can be recrystallized from an ethanol/water mixture to yield a pure product.

Protocol: Synthesis of 4-(allyloxy)benzoyl chloride

This is a standard procedure for converting a carboxylic acid to a more reactive acyl chloride.[4][5]

  • Reaction Setup: In a fume hood, suspend the dried 4-(allyloxy)benzoic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux: Heat the mixture to reflux for 3-4 hours. The cessation of gas evolution (SO₂ and HCl) indicates the completion of the reaction.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-evaporated. The resulting crude 4-(allyloxy)benzoyl chloride is often used in the next step without further purification.

Protocol: Esterification to Yield this compound

This final step involves the Schotten-Baumann-type reaction between the acyl chloride and 4-fluorophenol.

  • Reaction Setup: Dissolve 4-fluorophenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude 4-(allyloxy)benzoyl chloride (1.05 eq.) in anhydrous THF and add it dropwise to the cooled solution of 4-fluorophenol and pyridine.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-10 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into a separatory funnel containing water. Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with 1M HCl, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the final product, this compound.

Characterization of Mesogenic Behavior

Once the pure compound is synthesized, its liquid crystalline properties must be thoroughly investigated. The primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[6]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[7] It is used to determine the temperatures and enthalpy changes associated with phase transitions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • DSC Program:

    • Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 150 °C) at a rate of 10 °C/min. This is the first heating scan.

    • Hold the sample at this temperature for 5 minutes to erase any thermal history.

    • Cool the sample back to room temperature at a rate of 10 °C/min. This is the first cooling scan.

    • Heat the sample again under the same conditions for a second heating scan. This scan is often used for data analysis as it represents the behavior of the material after a controlled thermal cycle.[8]

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions.[9][10]

Interpreting the DSC Thermogram:

DSC_Thermogram xaxis Temperature (°C) yaxis Heat Flow (mW) Endo Up origin->xaxis origin->yaxis A B A->B C Crystal -> Smectic (Melting, T_m) B->C D C->D E Smectic -> Nematic (T_Sm-N) D->E F E->F G Nematic -> Isotropic (Clearing, T_i) F->G H G->H path C_text ΔH_m E_text ΔH_Sm-N G_text ΔH_i

Caption: A representative DSC heating curve illustrating potential phase transitions.

  • Melting Transition (Crystal to Mesophase): A sharp endothermic peak corresponding to the transition from the crystalline solid to the first liquid crystal phase. The peak temperature is the melting point (Tm), and the area under the peak gives the enthalpy of fusion (ΔHm).

  • Mesophase-Mesophase Transitions: Smaller endothermic peaks may be observed for transitions between different liquid crystal phases (e.g., Smectic to Nematic).

  • Clearing Point (Mesophase to Isotropic Liquid): A small, sharp endothermic peak indicating the transition from the last liquid crystal phase to the isotropic liquid. This is the clearing temperature (Ti), and the area under the peak corresponds to the enthalpy of clearing (ΔHi).

  • Cooling Scan: Exothermic peaks on cooling correspond to the reverse transitions. If the mesophases appear on both heating and cooling, they are termed "enantiotropic." If they only appear on cooling, they are "monotropic."

Anticipated Quantitative Data:

TransitionTemperature (°C)Enthalpy (kJ/mol)
Crystal → Mesophase (Melting)T_mΔH_m
Mesophase → Isotropic (Clearing)T_iΔH_i
Mesophase → Mesophase (if present)T_transΔH_trans
Polarized Optical Microscopy (POM)

POM is an indispensable technique for the visual identification of liquid crystal phases.[6][11] Anisotropic materials, like liquid crystals, are birefringent, meaning they split light into two polarized rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in characteristic colorful textures.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Hot Stage: Place the slide on a hot stage connected to a temperature controller.

  • Observation: Heat the sample into the isotropic phase (above Ti as determined by DSC). Then, slowly cool the sample while observing it through the microscope with crossed polarizers.

  • Texture Identification: As the sample cools through its phase transitions, characteristic optical textures will appear. Record images of these textures at different temperatures.

Identifying Mesophase Textures:

POM_Workflow start Isotropic Liquid (Black Field) nematic Nematic Phase (e.g., Schlieren or Threaded Texture) start->nematic Cool below T_i smecticA Smectic A Phase (e.g., Fan-shaped or Homeotropic Texture) nematic->smecticA Cool below T_N-SmA crystal Crystalline Solid (Birefringent Crystals) smecticA->crystal Cool below T_m

Caption: Logical workflow for identifying mesophases via POM upon cooling.

  • Isotropic Phase: When the sample is in the isotropic liquid phase, it is optically isotropic and will appear completely dark (black) between the crossed polarizers.

  • Nematic (N) Phase: Upon cooling from the isotropic phase, the nematic phase is often the first to appear. It is characterized by textures such as the "Schlieren" texture (with dark brushes emanating from point defects) or the "threaded" texture.[12]

  • Smectic A (SmA) Phase: If a smectic phase is present, it will appear at a lower temperature. The Smectic A phase often exhibits a "focal-conic fan" texture.[13][14] Shear applied to the coverslip may align the molecules into a "homeotropic" texture, which appears dark like the isotropic phase but is, in fact, highly ordered.

  • Crystallization: Upon further cooling, the sample will crystallize, often forming needle-like or dendritic solid structures.

Expected Outcomes and Discussion

Based on the molecular structure of this compound, we can predict its likely mesogenic behavior. The presence of the flexible allyloxy chain is expected to lower the melting point compared to a similar molecule with a shorter, more rigid substituent. The terminal fluorine atom will increase the molecular dipole moment, which can enhance intermolecular interactions and potentially stabilize a smectic phase.[2] However, fluorine substitution can also disrupt packing and favor nematic phases.[1][15] Therefore, it is plausible that the compound will exhibit a nematic phase over a certain temperature range, and potentially a smectic A phase at lower temperatures before crystallization. The combination of DSC and POM will provide definitive evidence to confirm the presence, type, and thermal range of any mesophases.

Conclusion

This guide has detailed a comprehensive experimental approach for the synthesis and characterization of the novel compound this compound. By following the outlined protocols for synthesis, purification, DSC analysis, and POM, researchers can systematically investigate its potential as a liquid crystalline material. The causality-driven explanations for each experimental choice and the guide to interpreting the results provide a solid foundation for both executing this specific research plan and for the broader exploration of new mesogenic molecules. The successful characterization of this compound will contribute valuable data to the understanding of structure-property relationships in the design of advanced liquid crystal materials.

References

  • Characterization of Liquid Crystalline Polymers Using Polarized Optical Microscopy (POM). (n.d.). AZoM.com. Retrieved February 20, 2026, from [Link]

  • Jasińska, M., Chłopaś, K., Osiecka, N., Bednarska, J., Pociecha, D., & Chruściel, J. (2021). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. International Journal of Molecular Sciences, 22(11), 5894. [Link]

  • Zhang, Z., Ge, Z., Wang, Y., Sun, J., Jia, Y., Tian, M., & Yao, D. (2023). Liquid crystal elastomers containing azobenzene homologues as crosslinkers—synthesis and characterization. Liquid Crystals, 50(12), 1735-1744. [Link]

  • Kumar, A., & Ha, S.-W. (2020). Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. Crystals, 10(10), 856. [Link]

  • Yamada, S., Tsuji, H., & Nakamura, E. (2021). Effect of Fluoroalkyl-Substituent in Bistolane-Based Photoluminescent Liquid Crystals on Their Physical Behavior. Molecules, 26(8), 2309. [Link]

  • Navard, P., & Haudin, J. M. (1985). The height of DSC phase transition peaks. Application to liquid crystals. Journal of Thermal Analysis, 30(1), 61-64. [Link]

  • Liquid Crystal Transitions. (n.d.). NETZSCH Analyzing & Testing. Retrieved February 20, 2026, from [Link]

  • Takahashi, Y., Nagasawa, H., & Ozawa, T. (2014). Calorimetry of phase transitions in liquid crystal 8CB under shear flow. Soft Matter, 10(23), 4089-4095. [Link]

  • Nair, G. G., S, P., & Yelamaggad, C. V. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. Scientific Reports, 14(1), 14781. [Link]

  • Zhu, S., Li, W., Jin, C., & Pal, S. K. (2020). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Liquid Crystals, 47(13), 1957-1967. [Link]

  • Hobbs, J., Gibb, C. J., & Welch, C. (2025). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. Journal of the American Chemical Society. [Link]

  • Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). Mettler-Toledo. Retrieved February 20, 2026, from [Link]

  • Characterization of Liquid Crystals. (n.d.). Retrieved February 20, 2026, from [Link]

  • Conte, L., Di Furia, F., & Moro, S. (1993). Preparation of 4-fluorophenol and 4-fluorobenzoic acid by the Baeyer-Villiger reaction. Journal of Molecular Catalysis, 80(1), 43-48. [Link]

  • Alaasar, M., & Prehm, M. (2024). Nematic and Smectic Phases with Proper Ferroelectric Order. Advanced Science, 12(1), 2409754. [Link]

  • Singh, A. K., & Singh, S. (2015). Study and characterization of the smectic X* phase in binary mixtures of thermotropic double hydrogen bonded ferroelectric liquid crystals. Phase Transitions, 88(6), 594-608. [Link]

  • The analysis of phase transition temperatures of SmA liquid crystal by dielectric characterization. (2025). OAM-RC. [Link]

  • The chemical structures of target compounds with the allyloxy terminal... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Kishikawa, K., Aikyo, S., Akiyama, S., Inoue, T., Takahashi, M., Yagai, S., Aonuma, H., & Kohmoto, S. (2011). Realization of a lateral directional order in nematic and smectic A phases of rodlike molecules by using perfluoroarene–arene interactions. Soft Matter, 7(11), 5176-5187. [Link]

  • Series of POM images and structural hierarchy of different temperatures... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Interpreting DSC Data. (n.d.). Material Research Laboratory. Retrieved February 20, 2026, from [Link]

  • Al-Hamdani, A. A. H., & Ahmed, H. A. (2023). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. Crystals, 13(6), 896. [Link]

  • Ahmed, H. A., & Al-Hamdani, A. A. H. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Crystals, 12(10), 1438. [Link]

  • Ahmed, H. A., & Al-Hamdani, A. A. H. (2021). Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. Crystals, 11(10), 1198. [Link]

  • Kim, H. U., Lee, S. Y., & Woo, H. M. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Microbiology and Biotechnology, 30(9), 1345-1352. [Link]

  • Last steps of 4-hydroxybenzoic acid synthesis. (2021, January 9). YouTube. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved February 20, 2026, from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Global Scientific Journal. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR. Retrieved February 20, 2026, from [Link]

  • Preparation of 4-fluorophenols. (1986, July 30).
  • How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023, May 25). YouTube. [Link]

  • Wessmann, M., & Coenen, H. H. (2011). Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide. Molecules, 16(9), 7478-7485. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. [Link]

  • DSC thermogram of liquid crystal (6). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Benzoyl chloride, 4-pentyl. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

Sources

Technical Monograph: Dielectric Anisotropy of 4-Fluorophenyl 4-(allyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the dielectric anisotropy of 4-Fluorophenyl 4-(allyloxy)benzoate , designed for researchers in materials science and pharmaceutical development.

Executive Summary

This compound is a specialized Reactive Mesogen (RM) —a liquid crystalline monomer capable of polymerization. Its significance lies at the intersection of soft matter physics and biomaterials engineering .

Unlike standard nematic liquid crystals (LCs) used in displays, this molecule features a terminal allyloxy group (allowing cross-linking into LC Elastomers or LCEs) and a fluorinated phenyl core (providing chemical stability and a specific dipole moment).

This guide focuses on the Dielectric Anisotropy (


)  of this compound, a critical parameter governing its response to electric fields in sensors, actuators, and tunable drug delivery matrices.
Key Physicochemical Profile
PropertyDescription
Molecular Formula

Core Structure Phenyl Benzoate Ester
Terminal Group 1 Allyloxy (

) – Polymerizable
Terminal Group 2 Fluorine (

) – Polar, Longitudinal Dipole
Predicted Phase Nematic / Smectic A (Enantiotropic)
Dielectric Anisotropy Positive (

, estimated +2.0 to +5.0)

Molecular Architecture & Dipole Analysis

The dielectric anisotropy (


) is defined as the difference between the dielectric permittivity parallel (

) and perpendicular (

) to the molecular director (

):

[1]

For this compound,


 is governed by the vector sum of its permanent dipole moments and their angle relative to the long molecular axis.
Structural Contributions (Maier-Meier Theory)

According to the Maier-Meier theory,


 is related to the molecular dipole moment (

) and the angle (

) between the dipole and the long axis:


Where:

  • 
     is the Order Parameter (typically 0.6–0.7 in Nematic phase).
    
  • 
     is the polarizability anisotropy (positive for rod-like molecules).
    
  • 
     is the angle of the net dipole.
    
Analysis of Dipole Vectors:
  • Fluorine Atom (

    
    ) :
    
    • Dipole :

      
       D.
      
    • Orientation : Longitudinal (

      
      ).
      
    • Effect : Strongly promotes Positive

      
       .[2]
      
  • Ester Linkage (

    
    ) :
    
    • Dipole :

      
       D.
      
    • Orientation :

      
       relative to the phenyl ring axis.
      
    • Effect : Contributes to both

      
       and 
      
      
      
      , but the transverse component reduces the net positive anisotropy.
  • Allyloxy Group (

    
    ) :
    
    • Dipole :

      
       D.
      
    • Orientation :

      
       (depending on conformation).
      
    • Effect : Primarily transverse, contributing to

      
      .
      

Conclusion : The strong longitudinal dipole of the terminal Fluorine atom dominates, but is partially offset by the transverse components of the ester and ether groups. Consequently, This compound exhibits a moderate Positive Dielectric Anisotropy (


) .
Visualization of Dipole Alignment

DipoleAlignment Molecule This compound F_Dipole Fluorine Dipole (Longitudinal, ~1.4 D) Molecule->F_Dipole Terminal Group Ester_Dipole Ester Dipole (Oblique, ~1.7 D) Molecule->Ester_Dipole Core Linker Ether_Dipole Allyloxy Dipole (Transverse, ~1.2 D) Molecule->Ether_Dipole Tail Group Result Net Dielectric Anisotropy (Positive, Δε > 0) F_Dipole->Result Dominant Contribution (+) Ester_Dipole->Result Mixed Contribution (+/-) Ether_Dipole->Result Transverse Contribution (-)

Figure 1: Vector analysis of dipole moments contributing to the dielectric anisotropy.

Synthesis & Purification Protocol

For accurate dielectric measurements, ionic purity is paramount. Even trace amounts of ionic impurities can lead to "fake" large dielectric constants at low frequencies due to electrode polarization.

Synthesis Pathway (Steglich Esterification)

This method is preferred for its mild conditions, preserving the allyloxy double bond.

Reagents :

  • Acid : 4-(Allyloxy)benzoic acid (Synthesized from 4-hydroxybenzoic acid + allyl bromide).

  • Phenol : 4-Fluorophenol.

  • Coupling Agent : DCC (N,N'-Dicyclohexylcarbodiimide).

  • Catalyst : DMAP (4-Dimethylaminopyridine).

  • Solvent : Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol
  • Activation : Dissolve 1.0 eq of 4-(allyloxy)benzoic acid in dry DCM under

    
     atmosphere. Add 0.1 eq of DMAP.
    
  • Coupling : Cool to 0°C. Add 1.1 eq of DCC dissolved in DCM dropwise over 30 minutes.

  • Addition : Add 1.0 eq of 4-Fluorophenol.

  • Reaction : Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12–24 hours. Urea precipitate (DCU) will form.

  • Workup : Filter off the DCU. Wash the filtrate with 0.5M HCl (to remove DMAP), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification (Critical) :

    • Column Chromatography : Silica gel, Eluent: Hexane/Ethyl Acetate (9:1).

    • Recrystallization : Ethanol or Methanol (repeat 3x until constant transition temperatures are observed).

Experimental Protocol: Measuring

To determine


, you must measure the capacitance of the LC in two orientations: Parallel (

) and Perpendicular (

) to the electric field.
Equipment Setup
  • LCR Meter : Agilent/Keysight E4980A (Frequency range: 20 Hz – 2 MHz).

  • LC Cells : Two types of commercially available cells (e.g., Instec or EHC):

    • Homeotropic Cell : Coated with silane/polyimide for vertical alignment (

      
       measurement for positive LCs).
      
    • Planar Cell : Coated with rubbed polyimide for parallel alignment (

      
       measurement).
      
    • Note: Since

      
      , the electric field will try to align the molecules parallel to it. To measure 
      
      
      
      accurately without reorientation, use a voltage below the Freedericksz threshold (
      
      
      )
      (typically < 1.0 V).
Measurement Workflow

MeasurementWorkflow Prep Cell Preparation (Planar & Homeotropic) Fill Capillary Filling (Isotropic Phase, T > T_NI) Prep->Fill Cool Controlled Cooling (0.5 °C/min) Fill->Cool Meas_Para Measure Capacitance (C_para) (Homeotropic Cell) Cool->Meas_Para Meas_Perp Measure Capacitance (C_perp) (Planar Cell, V < V_th) Cool->Meas_Perp Calc Calculate Dielectric Constants ε = (C * d) / (A * ε0) Meas_Para->Calc Meas_Perp->Calc Result Determine Δε Δε = ε_para - ε_perp Calc->Result

Figure 2: Workflow for determining dielectric anisotropy using the capacitance method.

Data Analysis
  • Calculate Permittivity :

    
    
    Where 
    
    
    
    is measured capacitance,
    
    
    is cell gap,
    
    
    is active area, and
    
    
    is vacuum permittivity.
  • Verify Frequency Independence : Plot

    
     vs. Frequency (100 Hz – 100 kHz).
    
    • Pass: Flat line.

    • Fail: Sharp rise at low frequency (ionic impurity).

  • Temperature Dependence : Measure

    
     from Crystal to Isotropic phase. 
    
    
    
    will vanish at
    
    
    (Nematic-Isotropic transition).

Applications in Drug Development & Bio-Materials

While primarily an LC material, this compound has specific relevance to the "Drug Development" audience in the context of Medical Devices and Biosensors .

LC Biosensors

Liquid crystals are increasingly used to detect biological binding events (e.g., antibody-antigen).

  • Mechanism : The LC is aligned on a surface decorated with receptors. Binding of a target drug/protein disrupts the surface anchoring.

  • Role of this Molecule : The Allyloxy group allows the molecule to be chemically tethered to the sensor surface (via thiol-ene click chemistry) or cross-linked into a stable sensing layer. The Fluorine atom tunes the optical birefringence and dielectric response, optimizing the signal-to-noise ratio of the sensor.

Liquid Crystal Elastomers (LCEs) for Drug Delivery
  • Concept : LCEs can change shape (actuate) upon heating or light exposure.

  • Application : An implantable "artificial muscle" or pump that releases a drug payload upon external stimulation.

  • Role : This molecule acts as the mesogenic monomer . Its positive

    
     allows the LCE to be aligned using an electric field during the polymerization phase, creating a monodomain actuator with precise release kinetics.
    

References

  • Maier, W., & Meier, G. (1961). Eine einfache Theorie der dielektrischen Eigenschaften homogen orientierter nematischer Phasen. Z. Naturforsch. A, 16(3), 262–267. Link

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • Kelly, S. M. (1995). Anisotropic Networks: Polymerisation of Liquid Crystalline Monomers. Liquid Crystals Today, 5(3), 1-8.
  • Broer, D. J., et al. (1989). In-situ photopolymerization of oriented liquid-crystalline acrylates. Makromolekulare Chemie, 190, 2255.
  • Naemura, S., & Sawada, A. (2000). Dielectric constants of nematic liquid crystals: Anomalous behavior at low frequencies. Molecular Crystals and Liquid Crystals, 346, 155-160. (Protocol for ionic impurity handling).

Sources

molecular weight and physical characteristics of allyloxy benzoates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular and Physical Properties of Allyloxy Benzoates

Introduction: The Versatile Chemistry of Allyloxy Benzoates

Allyloxy benzoates are a class of organic compounds characterized by a central benzoate core functionalized with an allyloxy group (–O–CH₂–CH=CH₂). This unique combination of an aromatic ester and a reactive allyl ether moiety imparts a versatile chemical profile, making them valuable intermediates and building blocks in diverse scientific fields. Their applications range from the synthesis of advanced polymers and liquid crystal materials to their use in the pharmaceutical and fragrance industries.[1] The presence of the allyl group's terminal double bond allows for a wide array of subsequent chemical modifications, including polymerization, cross-coupling reactions, and rearrangements, while the benzoate core influences the molecule's rigidity, aromaticity, and physical properties.[1]

This guide provides a comprehensive technical overview of the relationship between the molecular structure of various allyloxy benzoates and their key physical characteristics. It details a robust experimental protocol for their synthesis and outlines the standard analytical methodologies for their structural confirmation and purity assessment, offering researchers and drug development professionals a foundational understanding of this important class of molecules.

Part 1: Core Structure and Physicochemical Properties

The fundamental structure of an allyloxy benzoate dictates its molecular weight and, consequently, its physical properties such as melting point, boiling point, and solubility. The core components are the benzene ring, the carboxylate group (ester or carboxylic acid), and the allyloxy ether linkage. Variations in the ester component (e.g., a free acid, a methyl ester, or an ethyl ester) systematically alter the molecular weight and polarity, which in turn modulates the intermolecular forces governing the compound's physical state and behavior.

For instance, the presence of a carboxylic acid group, as in 4-(allyloxy)benzoic acid, introduces strong hydrogen bonding capabilities, resulting in a significantly higher melting point compared to its ester derivatives.[2][3] As the alkyl chain of the ester group extends from methyl to ethyl, the molecular weight increases, which typically leads to an increase in the boiling point.[4][5]

Table 1: Comparative Physical Properties of Common Allyloxy Benzoates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (at STP)Melting Point (°C)Boiling Point (°C)
Allyl BenzoateC₁₀H₁₀O₂162.19Colorless to pale yellow liquid[6][]Not Applicable230[8]
4-(Allyloxy)benzoic AcidC₁₀H₁₀O₃178.19White to off-white solid[2]163 - 166[2][3]Not Applicable
Methyl 4-(Allyloxy)benzoateC₁₁H₁₂O₃192.21LiquidNot Applicable289.6[5]
Ethyl 4-(Allyloxy)benzoateC₁₂H₁₄O₃206.24Solid53.9[4]~288[4]

Note: Data compiled from multiple chemical data sources. STP (Standard Temperature and Pressure) is defined as 0°C and 1 atm.

Solubility is another critical characteristic. Allyl benzoate, for example, is reported to be slightly soluble or insoluble in water but miscible with organic solvents like ethanol.[6][8][9] This behavior is typical for esters of its size, where the hydrophobic character of the benzene ring and allyl group dominates over the polar ester linkage.

Part 2: Synthesis and Purification Protocol

The synthesis of allyloxy benzoates is most commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of a hydroxybenzoate precursor to form a nucleophilic phenoxide, which then displaces a halide from an allyl halide. The following protocol provides a detailed, self-validating methodology for the synthesis of Methyl 4-(allyloxy)benzoate.

Experimental Protocol: Synthesis of Methyl 4-(Allyloxy)benzoate

This protocol is adapted from established procedures for the allylation of phenolic compounds.[10]

Objective: To synthesize Methyl 4-(allyloxy)benzoate from Methyl 4-hydroxybenzoate and allyl bromide.

Materials:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Allyl bromide (1.0 eq)

  • Hexane (for washing NaH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, three-neck round-bottom flask equipped with a nitrogen inlet, a dropping funnel, and a magnetic stirrer, add the required amount of sodium hydride.

    • Causality: The mineral oil protecting the NaH must be removed to ensure its reactivity. Hexane is an ideal non-reactive solvent for this washing step.

  • Wash the NaH three times with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexane washings using a cannula or syringe.

  • Reaction Setup: Add anhydrous DMF to the washed NaH to create a slurry.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation but does not interfere with the nucleophilic phenoxide, thus accelerating the Sₙ2 reaction.

  • Formation of the Phenoxide: Dissolve Methyl 4-hydroxybenzoate in a minimal amount of anhydrous DMF and add it portionwise to the NaH slurry via the dropping funnel over 20 minutes. Vigorous hydrogen gas evolution will be observed.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group to form the sodium phenoxide. The reaction is exothermic and produces flammable hydrogen gas, necessitating slow addition and an inert atmosphere.

  • Stir the mixture at room temperature until hydrogen evolution ceases, indicating the complete formation of the phenoxide.

  • Allylation: Add allyl bromide to the reaction mixture via a syringe over 5 minutes.

    • Causality: The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an Sₙ2 reaction to displace the bromide and form the ether linkage.

  • Allow the reaction to stir at room temperature for approximately 40 minutes, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: Carefully pour the reaction mixture into a beaker containing ice and water. This will quench any unreacted NaH.

  • Transfer the aqueous mixture to a separatory funnel and add diethyl ether. Separate the layers.

  • Extract the aqueous layer four more times with fresh diethyl ether to ensure complete recovery of the product.[10]

  • Purification: Combine all organic layers and wash them twice with a saturated NaHCO₃ solution to remove any unreacted acidic starting material.[10]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The final product can be further purified by vacuum distillation or column chromatography if necessary.

G cluster_reactants Reactants & Setup cluster_reaction Core Synthesis cluster_workup Workup & Purification NaH 1. Wash NaH with Hexane Reactants 2. Add Methyl 4-hydroxybenzoate to NaH in DMF NaH->Reactants Inert Atmosphere (N₂) Phenoxide 3. Form Sodium Phenoxide (H₂ evolution) Reactants->Phenoxide Allylation 4. Add Allyl Bromide (Sₙ2 Reaction) Phenoxide->Allylation Quench 5. Quench with Ice Water Allylation->Quench Reaction Complete Extract 6. Extract with Diethyl Ether Quench->Extract Wash 7. Wash with NaHCO₃ Extract->Wash Dry 8. Dry (MgSO₄) & Concentrate Wash->Dry Product Methyl 4-(allyloxy)benzoate Dry->Product G cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Start Synthesized Crude Product Purify Distillation or Column Chromatography Start->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Validation Structural Confirmation & Purity Assessment NMR->Validation Confirms Connectivity & Skeleton IR->Validation Confirms Functional Groups MS->Validation Confirms Molecular Weight

Figure 2: Logical workflow for the characterization and validation of allyloxy benzoates.

Conclusion

Allyloxy benzoates are a functionally rich class of molecules whose physical properties are directly correlated with their specific molecular structure. By understanding the influence of the ester group and the overall molecular weight, researchers can predict and manipulate characteristics such as melting and boiling points. The synthesis of these compounds is reliably achieved through established methods like the Williamson ether synthesis, and their identity is unequivocally confirmed through a standard combination of NMR, IR, and mass spectrometry. This guide provides the foundational knowledge and practical protocols necessary for the confident synthesis, handling, and characterization of allyloxy benzoates in a research and development setting.

References

Sources

An In-Depth Technical Guide to the Liquid Crystalline Properties of 4-Fluorophenyl 4-(allyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Investigation for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Fluorinated Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. This duality makes them exceptionally responsive to external stimuli, a characteristic that has been harnessed in a myriad of technologies, most notably in display devices. In the pharmaceutical and materials science sectors, the anisotropic nature of liquid crystals offers intriguing possibilities for the development of novel drug delivery systems, sensors, and responsive materials.

The introduction of fluorine atoms into the molecular structure of liquid crystals can profoundly influence their mesomorphic and electronic properties. The high electronegativity and small van der Waals radius of fluorine can alter intermolecular interactions, leading to changes in mesophase stability, transition temperatures, and dielectric anisotropy.[1][2] The target molecule of this guide, 4-Fluorophenyl 4-(allyloxy)benzoate, combines a fluorinated phenyl ring with a flexible allyloxy tail, suggesting the potential for interesting and tunable liquid crystalline behavior. This guide provides the scientific framework to investigate and characterize these properties.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through a standard esterification reaction. The proposed synthetic route involves the reaction of 4-(allyloxy)benzoyl chloride with 4-fluorophenol.

Molecular Structure

Caption: Molecular Structure of this compound.

Experimental Protocol: Synthesis
  • Preparation of 4-(allyloxy)benzoyl chloride:

    • To a solution of 4-(allyloxy)benzoic acid (1 equivalent) in dry dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(allyloxy)benzoyl chloride.

  • Esterification:

    • Dissolve 4-fluorophenol (1 equivalent) and pyridine (1.2 equivalents) in dry DCM.

    • Cool the solution to 0 °C.

    • Add a solution of the crude 4-(allyloxy)benzoyl chloride in dry DCM dropwise to the 4-fluorophenol solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Characterization of Liquid Crystalline Properties

The investigation of the mesomorphic properties of the synthesized compound will be conducted primarily using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of a material.[1][2]

  • Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a temperature well above the expected clearing point (e.g., 200 °C).

  • Cool the sample at the same rate back to room temperature.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to confirm the reversibility of the transitions.

  • Analyze the resulting thermogram to identify the temperatures of phase transitions (melting, clearing, and any crystal-crystal or mesophase-mesophase transitions).

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH, J/g)
Heating Cycle
Crystal to Nematic (K → N)85.287.595.3
Nematic to Isotropic (N → I)110.8112.11.2
Cooling Cycle
Isotropic to Nematic (I → N)110.1108.5-1.1
Nematic to Crystal (N → K)65.462.1-88.7

Note: The above data is hypothetical and serves as an example of what might be observed.

Polarized Optical Microscopy (POM)

POM is an essential technique for the visual identification of liquid crystal phases based on their unique optical textures.[3]

  • Place a small amount of the sample on a clean glass microscope slide.

  • Cover the sample with a coverslip.

  • Heat the slide on a hot stage with a temperature controller.

  • Observe the sample through a polarizing microscope as it is heated and cooled through its phase transitions (as determined by DSC).

  • Record the temperatures at which texture changes occur and capture images of the characteristic textures for each mesophase.

Upon cooling from the isotropic liquid phase, the formation of a nematic phase would likely be characterized by the appearance of a schlieren or marbled texture. The specific texture can provide information about the nature of the nematic phase.

Experimental and Logical Workflow

The characterization of this compound follows a logical progression from synthesis to detailed physical analysis.

cluster_0 Synthesis & Purification cluster_1 Thermophysical Characterization cluster_2 Data Analysis & Interpretation Synthesis Synthesis of 4-Fluorophenyl 4-(allyloxy)benzoate Purification Column Chromatography & Recrystallization Synthesis->Purification Characterization Structural Confirmation (NMR, FT-IR, Mass Spec) Purification->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC POM Polarized Optical Microscopy (POM) Characterization->POM Phase_Transitions Determine Transition Temperatures & Enthalpies DSC->Phase_Transitions Mesophase_ID Identify Mesophase Type(s) (e.g., Nematic, Smectic) POM->Mesophase_ID Structure_Property Correlate Molecular Structure with Liquid Crystalline Behavior Phase_Transitions->Structure_Property Mesophase_ID->Structure_Property

Caption: Experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the comprehensive investigation of the liquid crystalline properties of this compound. By following the detailed protocols for synthesis, purification, and characterization using DSC and POM, researchers can elucidate the key parameters of its mesomorphic behavior. The hypothetical data presented herein suggests the potential for a nematic phase, a common feature in structurally similar compounds.

Future work should focus on the experimental validation of these proposed studies. Furthermore, a systematic investigation of related compounds, by varying the position of the fluorine substituent or the length of the alkoxy chain, would provide valuable insights into the structure-property relationships governing the liquid crystalline behavior of this class of materials. Such studies are crucial for the rational design of new liquid crystals with tailored properties for advanced applications.

References

  • Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. Molecules. [Link]

  • New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. Polymers (Basel). [Link]

  • Synthesis of Methyl 4-(Allyloxy)benzoate. PrepChem.com. [Link]

  • Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus Chimie. [Link]

  • Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Journal of Materials Chemistry. [Link]

  • Physical synthesis and study of new mesomorphic series of benzoate esters: 4-Propyloxy phenyl-4'-n-alkoxy benzoates. Der Pharma Chemica. [Link]

  • Phase transitions and thermodynamic properties of 4-cyano-3-fluorophenyl 4-alkylbenzoate (nCFPB) liquid crystal for n = 2–5. ResearchGate. [Link]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences. [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][1][4]oxathiin-4-ones and 4H-Benzo[d][1][4]dioxin-4-ones. Molecules. [Link]

Sources

Fluorophenyl-Functionalized Reactive Mesogens: Molecular Engineering, Synthesis, and Photonic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reactive Mesogens (RMs)—polymerizable liquid crystals—are the foundational building blocks of modern optical films.[1] While early generations relied on cyano-biphenyl cores for their high dielectric anisotropy, the industry has aggressively pivoted toward fluorophenyl-containing RMs . This shift is driven by the "Fluorine Effect": the unique ability of the fluorine atom to lower viscoelasticity and enhance specific resistivity (Voltage Holding Ratio or VHR) without compromising the mesophase stability required for alignment.

This guide provides a rigorous technical overview of fluorophenyl RMs. It addresses the molecular design principles that govern phase behavior, details a self-validating synthetic protocol, and outlines the fabrication of anisotropic optical films. For professionals in drug development and biomaterials, we also examine the emerging utility of these fluorinated scaffolds in anisotropic cell culturing and drug delivery systems.

Molecular Architecture & Design Principles

The incorporation of fluorine into the mesogenic core is not merely a substitution; it is a strategic manipulation of the molecule's steric and electronic landscape.

The "Fluorine Effect" in Mesogens

Fluorine is the most electronegative element (3.98 Pauling scale) yet possesses a small van der Waals radius (1.47 Å), only slightly larger than hydrogen (1.20 Å). This allows for:

  • Low Polarizability: Resulting in lower refractive indices compared to chloro- or bromo-substituents.

  • High Chemical Stability: The C-F bond (~485 kJ/mol) renders the core resistant to UV degradation and ionic impurity trapping, solving the "image sticking" issues prevalent in cyano-based LCs.

  • Viscosity Reduction: The low intermolecular friction of fluorinated surfaces reduces the rotational viscosity (

    
    ), essential for rapid alignment kinetics before polymerization.
    
Tuning Dielectric Anisotropy ( )

The position of the fluorine atom dictates the sign of


, which determines the alignment mode (Planar vs. Homeotropic).
  • Longitudinal Substitution (Terminal): Fluorine at the terminal position creates a dipole moment parallel to the molecular long axis.

    • Result: Positive

      
       (Aligns parallel to E-field).
      
  • Lateral Substitution: Fluorine on the side of the phenyl ring creates a dipole perpendicular to the long axis.

    • Result: Negative

      
       (Aligns perpendicular to E-field).
      
Visualization: Structure-Property Logic

The following diagram illustrates the causal relationship between fluorine positioning and macroscopic material properties.

FluorineEffect Core Mesogenic Core (Biphenyl/Terphenyl) Sub_Lat Lateral Fluorination (-F on side) Core->Sub_Lat Sub_Term Terminal Fluorination (-F at end) Core->Sub_Term Prop_MP Disrupted Packing (Lower Melting Point) Sub_Lat->Prop_MP Steric Hinderance Prop_Visc Reduced Viscosity Sub_Lat->Prop_Visc Low Friction Prop_DE_Neg Negative Δε (Vertical Alignment) Sub_Lat->Prop_DE_Neg Transverse Dipole Sub_Term->Prop_Visc Prop_DE_Pos Positive Δε (Planar Alignment) Sub_Term->Prop_DE_Pos Longitudinal Dipole

Caption: Impact of fluorine substitution position on the thermodynamic and electro-optical properties of the reactive mesogen.

Synthesis & Chemical Stability[2][3][4]

The synthesis of fluorophenyl RMs typically involves constructing the rigid core via cross-coupling, followed by the attachment of polymerizable end-groups (acrylates/methacrylates).

Self-Validating Protocol: Fluorinated Terphenyl Diacrylate

Objective: Synthesize a lateral difluoro-terphenyl RM (Negative


).

Reagents:

  • Core Synthesis: 4-bromo-2,3-difluoroiodobenzene, 4-hydroxyphenylboronic acid, Pd(PPh3)4 (Catalyst).

  • End-Capping: Acryloyl chloride or Methacrylic acid, Triethylamine (TEA).

Step-by-Step Methodology:

  • Suzuki-Miyaura Coupling (Core Construction):

    • Action: React 1 eq. of 4-bromo-2,3-difluoroiodobenzene with 2.2 eq. of 4-hydroxyphenylboronic acid in Toluene/Ethanol/Water (2:1:1) with

      
       base and Pd catalyst under 
      
      
      
      atmosphere at 80°C for 12h.
    • Rationale: The mixed solvent system ensures solubility of both the organic halide and the inorganic base. The excess boronic acid drives the reaction to completion (double coupling).

    • Validation Check: TLC (Thin Layer Chromatography) must show the disappearance of the starting bromide. If spots persist, add 0.1 eq. catalyst and reflux for 2 more hours.

  • Purification (Impurity Removal):

    • Action: Acidify with HCl, extract with ethyl acetate, and recrystallize from ethanol.

    • Rationale: Removal of Pd catalyst is critical; trace metals degrade VHR in the final device.

  • Esterification (Reactive Functionalization):

    • Action: Dissolve the dihydroxy-terphenyl core in dry DCM. Add 2.5 eq. of Acryloyl Chloride and 3 eq. of TEA dropwise at 0°C.

    • Rationale: Low temperature prevents thermal polymerization of the acrylate groups during the reaction. TEA scavenges the HCl by-product.

    • Validation Check:H-NMR Spectroscopy. Look for the disappearance of the phenolic -OH peak (~9.5 ppm) and the appearance of acrylate vinyl protons (5.8–6.4 ppm). If -OH remains, the cross-linking density will be compromised.

  • Stabilization:

    • Action: Add 100-200 ppm of BHT (butylated hydroxytoluene) or MEHQ.

    • Rationale: Prevents premature polymerization during storage.

Phase Behavior & Electro-Optical Data[4][5][6]

The following table contrasts a standard Cyano-RM with a Fluorophenyl-RM. Note the distinct trade-off: Fluorine offers superior electrical purity (VHR) and lower viscosity, often at the cost of slightly lower birefringence.

PropertyStandard Cyano-RM (RM257 Type)Fluorophenyl-RM (Lateral F)Impact on Application
Dielectric Anisotropy (

)
Large Positive (+10 to +20)Negative (-2 to -6)Fluoro-RMs enable Vertical Alignment (VA) modes.
Birefringence (

)
High (0.18 - 0.25)Moderate (0.12 - 0.18)Higher

allows thinner films; Fluoro-RMs may require slightly thicker coatings.
Melting Point (

)
High (often >70°C)Lower (often <50°C)Lateral F disrupts packing, widening the processing window (supercooling).
Voltage Holding Ratio (VHR) Moderate (<95%)Excellent (>99%)Critical for TFT-LCDs to prevent flickering and image sticking.
Viscosity HighLowLow viscosity improves coating uniformity and self-healing of defects.

Data Source: Aggregated from Merck KGaA and DIC Corporation patent disclosures [1, 2].

Fabrication Workflow: From Monomer to Optical Film

To utilize RMs in display or bio-scaffold applications, they must be processed into a cross-linked network. This protocol emphasizes the alignment verification step , which is often skipped in standard guides but is critical for reproducibility.

The Workflow Diagram

FabricationWorkflow Substrate 1. Substrate Prep (Glass/Polyimide) Coating 2. Spin Coating (RM + Photoinitiator + Solvent) Substrate->Coating Annealing 3. Thermal Annealing (Temp > Tm, < Tni) Coating->Annealing Check 4. CHECKPOINT: POM Analysis (Is alignment uniform?) Annealing->Check Curing 5. UV Curing (365nm, N2 Atmosphere) Check->Curing Pass (Dark/Bright Uniform) Fail Re-process / Clean Substrate Check->Fail Fail (Schlieren Defects) Fail->Substrate

Caption: Fabrication workflow highlighting the critical POM (Polarized Optical Microscopy) checkpoint before irreversible polymerization.

Critical Protocol Details
  • Alignment Layer: Use Polyimide (PI) rubbed velvet for planar alignment. For homeotropic (vertical), use silane coupling agents or specific fluorinated PI.

  • Annealing: Heat the coated film to the Nematic phase (e.g., 60°C). This gives the molecules kinetic energy to reorganize and eliminate defects.

    • Why Fluorine Helps: The lower viscosity of fluorophenyl RMs accelerates this defect annihilation process compared to cyano-RMs.

  • The "Oxygen Inhibition" Trap: Fluorophenyl acrylates are sensitive to oxygen inhibition.

    • Requirement: Curing must be done under Nitrogen purge (

      
       < 50 ppm). If the surface remains tacky, oxygen inhibition has occurred.
      

Applications & The Biomedical Frontier

Display Technology (Primary Application)
  • PS-VA (Polymer Stabilized Vertical Alignment): A small amount (<1%) of Fluorophenyl RM is doped into a liquid crystal mixture. Upon applying voltage and UV light, the RM polymerizes at the surface, "memorizing" the tilt angle. This improves response time and contrast.[2]

  • Retardation Films: Used in OLEDs (Circular Polarizers) to cancel ambient light reflection. The low dispersion of fluorinated cores helps in achieving "achromatic" wide-band quarter-wave plates.

The Biomedical Frontier (For Drug Development Professionals)

While RMs are materials science tools, their properties overlap with pharmaceutical needs in Anisotropic Tissue Engineering .

  • Cell Scaffolds: Cells (e.g., myoblasts, neurons) respond to topographical and chemical cues. Polymerized fluorophenyl RM films can be patterned to guide cell growth.

  • Lipophilicity & Biocompatibility: The fluorophenyl group mimics the lipophilic motifs found in many drugs (e.g., Atorvastatin, Fluoxetine).

    • Hypothesis: Fluorinated RM networks exhibit reduced protein fouling compared to hydrocarbon equivalents due to their low surface energy, making them candidates for implant coatings or long-release drug delivery patches where surface interaction must be minimized [3].

References

  • Merck Patent GmbH. (2018). Polymerisable LC Material and Optical Film.[1][3][4][5] World Intellectual Property Organization.

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095.

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry.[6] Chemical Society Reviews, 37, 320-330.

  • Ohm, C., et al. (2010). Liquid Crystalline Elastomers as Actuators and Sensors. Advanced Materials.

  • Goossens, K., et al. (2016). Liquid Crystals in Drug Delivery. Journal of Controlled Release.

Sources

Methodological & Application

formulating nematic liquid crystals with 4-Fluorophenyl 4-(allyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation, processing, and characterization of 4-Fluorophenyl 4-(allyloxy)benzoate (4FAB) . This compound represents a class of Reactive Mesogens (RMs) —liquid crystalline materials containing a polymerizable terminal group (allyl) and a polar terminus (fluorophenyl).

Unlike standard inert liquid crystals used in displays, 4FAB is designed for in-situ photopolymerization . It serves two primary critical functions in advanced materials research:

  • Nematic Phase Stabilization: As a dopant to crosslink and stabilize the director field of a host nematic mixture.

  • Liquid Crystal Polymer (LCP) Synthesis: As a monomer for creating anisotropic optical films (retarders) or liquid crystalline elastomers (LCEs).

Key Material Characteristics:

  • Mesophase: Enantiotropic Nematic (typically).[1][2][3]

  • Dielectric Anisotropy (

    
    ):  Positive (due to the polar fluoro-ester core).
    
  • Reactivity: Allyl-terminated (requires radical initiator).

Material Specifications & Pre-Formulation

Before formulation, the physicochemical properties must be verified. The allyl group introduces thermal sensitivity; handling requires protection from UV and excessive heat prior to processing.

PropertySpecification / Typical ValueRelevance
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Core mesogenic unit.
Molecular Weight ~272.27 g/mol Calculation of molar ratios in mixtures.
Phase Sequence Cr

N

Iso
Must be processed within the Nematic (N) window.
Typical

~55–65 °C (Homolog dependent)Minimum processing temperature.
Typical

~75–90 °CMaximum processing temperature.
Solubility Soluble in DCM, Toluene, THFSolvent casting or LC mixture preparation.

Critical Handling Note: The allyl group is susceptible to premature oxidative crosslinking. Store neat material at -20°C under Argon.

Experimental Workflow

The following diagram outlines the critical path from raw material to a functional crosslinked liquid crystal network.

LC_Formulation_Workflow RawMat 4-Fluorophenyl 4-(allyloxy)benzoate Mix Formulation (Host LC + RM + PI) RawMat->Mix Weighing Cell Cell Assembly (Surface Alignment) Mix->Cell Solvent Evap. Fill Capillary Filling (T > Tm) Cell->Fill Vacuum/Heat Anneal Thermal Annealing (Nematic Phase) Fill->Anneal T_m < T < T_NI Cure UV Photopolymerization (Lock-in Structure) Anneal->Cure UV (365nm) Char Characterization (POM, DSC) Cure->Char Analysis

Figure 1: Step-by-step workflow for processing reactive nematic mesogens.

Detailed Protocols

Protocol A: Preparation of the Reactive Mixture

Objective: Create a homogeneous nematic mixture capable of photopolymerization.

Reagents:

  • Host LC: E7 (Merck) or 5CB (for research baselines).

  • RM (Monomer): this compound.

  • Photoinitiator: Irgacure 651 (DMPA) or Irgacure 184.

  • Inhibitor: BHT (Butylated hydroxytoluene) - trace amount.

Procedure:

  • Weighing: In an amber vial, weigh the Host LC and RM.

    • For Stabilization: 90-95 wt% Host, 5-10 wt% RM.

    • For LCP Films: 100% RM (Neat).

  • Doping: Add 0.5–1.0 wt% Photoinitiator relative to the RM mass.

    • Note: If using neat RM, add 100 ppm BHT to prevent thermal polymerization during melting.

  • Mixing: Dissolve all components in a small amount of Dichloromethane (DCM) to ensure molecular level mixing.

  • Solvent Removal: Evaporate DCM under a stream of Nitrogen at 40°C, then place in a vacuum oven at 45°C for 4 hours.

    • Validation: Check weight to ensure all solvent is removed. Residual solvent depresses

      
       drastically.
      
Protocol B: Cell Assembly and Alignment

Objective: Induce a monodomain nematic texture.

  • Substrate Preparation: Use ITO-coated glass slides.

  • Alignment Layer: Spin-coat Polyimide (PI) for planar alignment (e.g., SE-130).

    • Curing: Bake at 200°C for 1 hour.

    • Rubbing: Unidirectionally rub with a velvet cloth to set the "easy axis".

  • Cell Construction: Assemble two slides with spacers (e.g., 10

    
     Mylar) in an antiparallel rubbing configuration.
    
  • Filling:

    • Heat the cell and the LC mixture to 5°C above the clearing point (

      
      ) of the mixture (Isotropic phase).
      
    • Apply the mixture to the cell edge; allow capillary action to fill the gap.

  • Annealing:

    • Slowly cool the cell (0.5°C/min) into the Nematic phase.

    • Hold at

      
       for 30 minutes.
      
    • Validation: Observe under Polarized Optical Microscope (POM).[2][4] The cell should appear uniformly bright when at 45° to the polarizer/analyzer and dark when aligned with them.

Protocol C: In-Situ Photopolymerization

Objective: "Lock in" the nematic order by crosslinking the allyl tails.

  • Setup: Place the cell on a temperature-controlled stage (Linkam or similar).

  • Temperature: Maintain

    
     within the Nematic range (e.g., 60°C). Crucial:  Do not cure in the crystalline or isotropic phase.
    
  • Exposure: Irradiate with UV light (

    
    ).
    
    • Intensity: 5–10

      
      .
      
    • Time: 10–20 minutes.[5]

    • Mechanism:[6][7] The allyl groups undergo radical polymerization, forming an oligomeric network that interpenetrates the host LC (if a mixture) or forms a solid film (if neat).

  • Post-Cure: Bake at 80°C for 10 minutes to complete the reaction and remove volatiles.

Characterization & Validation

Polarized Optical Microscopy (POM)[2][4]
  • Before Cure: Verify "Schlieren" textures or uniform planar alignment.

  • After Cure: The texture should remain unchanged. If the sample turns "milky" or scattering, phase separation occurred (polymer network separated from host LC).

Differential Scanning Calorimetry (DSC)
  • Run a heating/cooling cycle (-20°C to 120°C).

  • Success Criteria: The polymerized sample should show a suppressed or broadened N-I transition compared to the monomer. A complete disappearance of the melting peak (

    
    ) indicates successful network formation.
    
Electro-Optical Response (For Mixtures)
  • Apply a square wave voltage (1 kHz, 0–20 V).

  • Measure transmission. The Freedericksz Threshold (

    
    )  should increase after polymerization due to the elastic restoring force of the polymer network.
    

Bio-Relevant Applications (Sidebar)

Audience Note: For Drug Development/Bio-Sensing Professionals.

While primarily an optical material, this compound is a candidate for LC-based Biosensors .

  • Mechanism: The allyl group allows the LC to be chemically anchored to a gold surface (via thiol-ene click chemistry) or functionalized with antibodies.

  • Sensing: Binding of a target protein disrupts the nematic alignment (Planar

    
     Homeotropic transition), creating a visible optical signal.
    
  • Advantage: The fluorophenyl group provides a distinct surface energy that resists non-specific binding compared to cyano-biphenyls.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Crystallization in Cell Temperature too low; Supercooling.Anneal at higher

(closer to

).
Phase Separation (Haze) Polymerization too fast; Solubility limit exceeded.Reduce UV intensity; Reduce RM concentration.
Low Birefringence Poor alignment; Isotropic curing.Check PI rubbing; Ensure Cure T <

.
Yellowing Photoinitiator degradation.Use Irgacure 184; Perform curing in inert atmosphere (

).

References

  • Liquid Crystal Synthesis & Properties

    • Goodby, J. W., et al. Molecular Crystals and Liquid Crystals, "Synthesis and properties of fluorinated liquid crystals." (General reference for fluoro-ester mesogens).
    • Note: Specific data for 4-Fluorophenyl 4-(allyloxy)
    • Hameed, S., et al. "Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens."[8] Liquid Crystals, 2011.[6][7][8] Link

  • Broer, D. J., et al. "In-situ photopolymerization of oriented liquid-crystalline acrylates." Makromolekulare Chemie, 1989.
  • Biosensing Applications

    • Sivakumar, S., et al. "Liquid Crystal Biosensors: Principles, Structure and Applications." Materials, 2021.[2] (Context for bio-functionalization of LCs).

  • Dielectric Anisotropy of Fluoro-Esters

    • Hird, M. "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 2007. Link

Sources

solvent selection for processing 4-Fluorophenyl 4-(allyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Engineering for the Purification and Processing of 4-Fluorophenyl 4-(allyloxy)benzoate

Introduction

The processing of This compound presents a classic challenge in organic process development: balancing the lipophilicity of a fluorinated aromatic ester with the reactivity of a terminal allyl group. This molecule, often utilized as a mesogen in liquid crystal synthesis or a precursor in polymer chemistry, requires a solvent strategy that ensures high purity (>99.5%) while mitigating the risks of transesterification, hydrolysis, or radical polymerization of the alkene tail.

This guide moves beyond generic solvent lists. It applies Hansen Solubility Parameter (HSP) logic and Green Chemistry principles (GSK/Pfizer guides) to design a robust, self-validating purification protocol.

Physicochemical Analysis & Solvent Logic

To select the correct solvent, we must first deconstruct the molecule's interaction potential.

  • The Fluorophenyl Group: Introduces significant lipophilicity and increases density. It reduces solubility in protic solvents (water, methanol) compared to non-fluorinated analogs.

  • The Benzoate Ester: The primary linkage. Susceptible to hydrolysis in strong aqueous acids/bases. Requires neutral processing conditions.

  • The Allyloxy Tail: The "soft" spot. Sensitive to oxidation and radical polymerization. Critical Constraint: Avoid ethers (THF, DIPE) prone to peroxide formation during high-temperature recrystallization, as peroxides can initiate cross-linking of the allyl group.

Hansen Solubility Parameter (HSP) Prediction

Using group contribution methods, we estimate the HSP values for the target molecule to guide solvent matching.

ComponentEstimated Value (

, MPa

)
Interpretation
Dispersion (

)
~19.0High aromatic content; requires solvents with good dispersion forces (e.g., Toluene, EtOAc).
Polarity (

)
~5.5Moderate polarity due to the ester and ether linkages.
H-Bonding (

)
~4.0Low. It is a H-bond acceptor only (no donor).
Interaction Radius (

)
N/ASolvents inside the solubility sphere will dissolve; those outside act as anti-solvents.
  • Good Solvents: Ethyl Acetate (EtOAc), Toluene, Dichloromethane (DCM), 2-Methyltetrahydrofuran (2-MeTHF).

  • Anti-Solvents: Water, Methanol, Ethanol, Heptane (cold).

Solvent Screening & Selection Workflow

Do not rely on trial and error. Use this logic flow to determine the optimal solvent system for your specific impurity profile (e.g., removing unreacted phenols vs. removing urea byproducts).

SolventSelection Start Crude 4-Fluorophenyl 4-(allyloxy)benzoate ImpurityCheck Identify Major Impurity Start->ImpurityCheck PolarImp Polar Impurities (Salts, Unreacted Phenol) ImpurityCheck->PolarImp High Polarity NonPolarImp Non-Polar Impurities (Dimers, Oligomers) ImpurityCheck->NonPolarImp Similar Polarity UreaImp Urea Byproduct (DCU) ImpurityCheck->UreaImp Solid Precipitate Solvent1 Solvent: EtOAc or 2-MeTHF PolarImp->Solvent1 WashStep Aqueous Wash (Immiscible System) Solvent1->WashStep Solvent2 Solvent: Ethanol/Water (Anti-Solvent Method) NonPolarImp->Solvent2 CrystStep Recrystallization Solvent2->CrystStep Solvent3 Solvent: Cold EtOAc UreaImp->Solvent3 ColdFilt Cold Filtration (Urea is insoluble) Solvent3->ColdFilt

Figure 1: Decision tree for solvent selection based on impurity profile. Note the preference for Class 3 (low toxicity) solvents.

Detailed Protocol: Anti-Solvent Crystallization

This protocol uses an Ethanol/Water system.[1] Ethanol dissolves the ester at high temperatures but has poor solubility for the fluorinated tail at low temperatures. Water acts as a powerful anti-solvent to force nucleation.

Safety Note: Ensure Ethanol is peroxide-free if using technical grades, though this is less critical than with ethers.

Materials
  • Crude this compound (10.0 g)

  • Solvent: Ethanol (Absolute or 95%)

  • Anti-Solvent: Deionized Water

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology
  • Dissolution (Saturation Point Determination):

    • Place crude solid in the flask.

    • Add Ethanol (approx. 5 mL/g of solid).

    • Heat to reflux (78°C) with stirring.

    • Observation: If solid remains, add Ethanol in 1 mL portions until fully dissolved. If the solution is dark/colored, add activated carbon (5 wt%) and filter hot through Celite.

  • Nucleation Induction:

    • Remove from heat and allow the clear solution to cool to 50°C .

    • Dropwise, add warm Water (approx. 50-60°C) until a faint, persistent turbidity (cloudiness) appears.

    • Why warm water? Adding cold water causes "crashing out" (amorphous precipitation) rather than crystallization.

  • Crystal Growth (Ostwald Ripening):

    • Add a few drops of Ethanol to just clear the turbidity.

    • Allow the flask to cool slowly to Room Temperature (RT) over 2 hours.

    • Critical Step: Once at RT, transfer to an ice-water bath (0-4°C) for 1 hour. The fluorinated nature of the molecule facilitates high recovery at this stage.

  • Isolation & Drying:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Water (50:50 v/v). Do not use pure Ethanol, or you will dissolve your product.

    • Dry: Vacuum oven at 40°C for 12 hours.

    • Constraint: Do not exceed 60°C to prevent thermal stress on the allyl group.

Comparative Solvent Performance Data

The following table summarizes expected performance based on general benzoate ester behavior and GSK Solvent Sustainability Guides.

Solvent SystemSolubility (Hot)Solubility (Cold)Green Score (GSK)Suitability
Ethanol / Water HighVery Low9/10 (Excellent) Recommended. Best balance of yield and safety.
EtOAc / Heptane HighLow7/10 (Good)Good alternative if the compound oils out in water.
DCM / Hexane Very HighModerate3/10 (Poor)Avoid. DCM is hazardous; Hexane is neurotoxic.
Toluene HighModerate6/10 (Fair)Difficult to remove traces (high BP).[1]
Acetone / Water HighLow7/10 (Good)Viable, but acetone is more flammable than ethanol.

Troubleshooting & Process Control

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.

  • Cause: The anti-solvent (Water) was added too quickly or the temperature dropped too fast, pushing the concentration into the metastable region where the oil phase is thermodynamically stable.

  • Remedy:

    • Reheat until the oil redissolves.

    • Add more solvent (Ethanol) to shift the composition away from the oiling boundary.

    • Cool much slower.

    • Seed: Add a tiny crystal of pure product at 40°C to provide a template for nucleation.

Issue: Hydrolysis
  • Symptom: Appearance of 4-fluorophenol (medicinal odor) or 4-(allyloxy)benzoic acid (high melting point solid).

  • Cause: Solvent was not neutral.

  • Remedy: Ensure Ethanol is neutral. If using EtOAc, ensure it is free of acetic acid/ethanol (check certificate of analysis).

References

  • Henderson, R. K., et al. (2011).[2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][3] Green Chemistry, 13, 854-862. [Link]

  • Abbott, S. (2023). Hansen Solubility Parameters: A User's Handbook. Steven Abbott TCNF. [Link]

  • Byrne, F. P., et al. (2016).[4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7). [Link]

  • University of Rochester. (n.d.). "Solvents for Recrystallization: General Rules and Functional Group Analysis." [Link]

Sources

Troubleshooting & Optimization

removing unreacted starting materials from 4-Fluorophenyl 4-(allyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Fluorophenyl 4-(allyloxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, providing detailed, field-proven protocols and the scientific rationale behind them.

Understanding the Challenge: The Starting Materials

The synthesis of this compound typically involves the esterification of 4-(allyloxy)benzoic acid and 4-fluorophenol. Incomplete reactions can lead to the presence of these unreacted starting materials in your final product, complicating downstream applications. The key to successful purification lies in exploiting the differing chemical properties of the desired ester product and the acidic and phenolic starting materials.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is contaminated with unreacted 4-(allyloxy)benzoic acid. How can I remove it?

A1: Acid-Base Extraction is the most effective method.

The unreacted 4-(allyloxy)benzoic acid possesses an acidic carboxylic acid group, which can be deprotonated by a mild base to form a water-soluble salt. This allows for its selective removal from the organic phase containing your desired ester.[1][2][3]

Workflow for Removal of Carboxylic Acid Impurity

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with Saturated Sodium Bicarbonate (NaHCO3) Aqueous Solution start->wash separate Separate Layers in Separatory Funnel wash->separate organic_layer Organic Layer: This compound separate->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium 4-(allyloxy)benzoate separate->aqueous_layer Bottom Layer (discard) dry Dry Organic Layer (e.g., with Na2SO4) organic_layer->dry evaporate Evaporate Solvent dry->evaporate product Pure 4-Fluorophenyl 4-(allyloxy)benzoate evaporate->product

Caption: Acid-Base Extraction Workflow.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing and Venting: Stopper the funnel and invert it several times, periodically venting to release any pressure generated from the neutralization reaction (evolution of CO₂ gas).[1]

  • Separation: Allow the layers to separate. The top layer will be the organic phase containing your ester, and the bottom aqueous layer will contain the sodium salt of the unreacted carboxylic acid.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the washing step with fresh sodium bicarbonate solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.

Q2: I've noticed unreacted 4-fluorophenol in my product. What is the best way to remove this impurity?

A2: A dilute aqueous base wash is recommended, followed by other potential methods.

Similar to the carboxylic acid, the phenolic proton of 4-fluorophenol is acidic, though less so than a carboxylic acid. It can be removed by washing with a dilute aqueous base solution.[1]

Step-by-Step Protocol for Phenol Removal:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Base Wash: Wash the organic solution with a dilute (e.g., 1M) aqueous solution of sodium hydroxide (NaOH). This will convert the 4-fluorophenol into its water-soluble sodium salt.

  • Separation: Separate the organic and aqueous layers using a separatory funnel.

  • Water Wash: Wash the organic layer with water to remove any residual NaOH.

  • Drying and Isolation: Dry the organic layer and evaporate the solvent as described in the previous protocol.

Alternative and Complementary Purification Techniques

TechniquePrincipleBest ForConsiderations
Column Chromatography Separation based on differential adsorption of components to a stationary phase.[4][5][6]Separating compounds with different polarities.Can be time-consuming and requires solvent optimization. Silica gel is a common stationary phase.[2][7]
Recrystallization Purification based on the differences in solubility of the compound and impurities in a specific solvent at different temperatures.[8][9][10]Obtaining highly pure crystalline solids.Requires finding a suitable solvent system where the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Emulsion formation during liquid-liquid extraction. The two immiscible phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, helping to break the emulsion.
Low recovery of product after purification. Product may have some solubility in the aqueous wash solutions. The ester may have been partially hydrolyzed during the base wash.Minimize the number of washes. Use a weaker base like sodium bicarbonate instead of sodium hydroxide if only carboxylic acid impurities are present.[2] Ensure the base wash is not too concentrated or performed at elevated temperatures.
Both starting materials are still present after a single type of wash. Both acidic and phenolic impurities are present in significant amounts.Perform sequential washes. First, use a weak base like sodium bicarbonate to remove the more acidic 4-(allyloxy)benzoic acid. Then, wash with a stronger, dilute base like sodium hydroxide to remove the 4-fluorophenol.
TLC analysis still shows impurities after extraction. The impurities may have similar polarities to the product, making extraction less effective.Further purification by column chromatography or recrystallization is necessary.

Advanced Purification Protocols

Protocol 1: Column Chromatography of this compound

Objective: To separate the desired ester from unreacted starting materials and other non-polar byproducts.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) of the crude product. A good solvent system will show clear separation between the product spot and the impurity spots. A starting point could be a 9:1 mixture of hexane:ethyl acetate.

  • Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

Objective: To obtain a highly pure, crystalline product.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the pure product should form. The cooling process can be further aided by placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

References

  • Esterification, Purification and Identification of Cinnamic Acid Esters.
  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate.
  • Synthesis, Isolation and Purification of an Ester - Flinn Scientific. Flinn Scientific.
  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. Oxford Academic.
  • Acid-Base Extraction - Chemistry LibreTexts. Chemistry LibreTexts.
  • The Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
  • Recrystallization and Crystalliz
  • Recrystallization of Benzoic Acid. University of Nebraska–Lincoln.
  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate.
  • The Extraction of Benzoic Acid from a Mixture. University of Missouri–St. Louis.

Sources

controlling phase transition temperatures in benzoate liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Controlling Phase Transition Temperatures & Troubleshooting Thermal Anomalies

Ticket ID: BZ-LC-PHASE-OPT Assigned Specialist: Senior Application Scientist, Materials Division

Introduction

Welcome to the Benzoate LC Technical Support Center. You are likely accessing this guide because your benzoate-based mesogens (e.g., phenyl benzoates, cholesteryl benzoates) are failing to meet specific thermal requirements—typically, the melting point (


) is too high for room-temperature applications, or the nematic range is too narrow.

This guide moves beyond basic textbook definitions to address the specific structure-property relationships (SPR) and thermodynamic anomalies unique to benzoate esters.

Module 1: Molecular Engineering (Tuning and )

Core Objective: Modifying the chemical structure to shift phase transitions without destroying mesogenicity.

The "High Melting Point" Problem

Symptom: Your target molecule is crystalline at operating temperature (


).
Root Cause:  Benzoate cores are rigid and planar, leading to efficient 

-

stacking and high lattice energy.

Troubleshooting Protocol: To lower


, you must disrupt the crystal lattice packing efficiency without significantly reducing the aspect ratio required for the nematic phase (

).
  • Strategy A: Lateral Substitution (The "Spacer" Effect)

    • Action: Introduce a substituent (F, Cl, or CH

      
      ) at the ortho position relative to the ester linkage.
      
    • Mechanism: This creates steric hindrance that forces the phenyl rings to twist out of coplanarity. This "thickening" of the molecule increases intermolecular separation, drastically lowering

      
      .
      
    • Expert Insight: Use Fluorine (

      
       Å) rather than Methyl (
      
      
      
      Å). Fluorine is small enough to lower
      
      
      by disrupting packing but not so large that it destroys the nematic phase completely (lowering
      
      
      too much) [1].
  • Strategy B: The Odd-Even Effect (Chain Length)

    • Action: Adjust the terminal alkyl/alkoxy chain length (

      
      ).
      
    • Mechanism: Transition temperatures oscillate as

      
       increases.
      
      • Odd

        
        :  The terminal methyl group lies off the molecular long axis, reducing packing efficiency 
        
        
        
        Lower
        
        
        and
        
        
        .
      • Even

        
        :  The chain extends parallel to the core, enhancing packing 
        
        
        
        Higher
        
        
        and
        
        
        .
    • Recommendation: If

      
       is slightly too high, switch from an even chain (e.g., 
      
      
      
      ) to the next odd chain (
      
      
      ).
Visualization: Synthesis Decision Logic

MolecularDesign Start Problem: Tm is too High CheckChain Check Terminal Chain (n) Start->CheckChain IsEven Is n Even? CheckChain->IsEven SwitchOdd Synthesize n+1 (Odd) (Lowers Tm & Tc) IsEven->SwitchOdd Yes LateralSub Consider Lateral Substitution IsEven->LateralSub No (Already Odd) ChooseSub Select Substituent LateralSub->ChooseSub Fluorine Add Lateral Fluorine (Moderate Tm drop, maintains Nematic) ChooseSub->Fluorine High Tc needed Methyl Add Lateral Methyl (Large Tm drop, risks killing Nematic) ChooseSub->Methyl Very low Tm needed

Figure 1: Decision matrix for molecular modification of benzoate mesogens.

Module 2: Formulation & Eutectics (The "Mixture" Fix)

Core Objective: Achieving wide temperature ranges via physical mixing when synthesis reaches its limit.

Eutectic Prediction Failure

Symptom: You mixed two benzoates (Component A and B) to lower the melting point, but the observed


 is higher than the predicted eutectic point.
Root Cause:  Deviation from Ideal Solution behavior.[1]

The Math: The standard prediction uses the Schröder-Van Laar equation :



Where 

is the mole fraction,

is enthalpy of fusion, and

is the melting point of the pure component.[1]

Troubleshooting Guide:

Observation Probable Cause Corrective Action

| Observed


 > Predicted  | Formation of a solid solution or molecular complex (e.g., induced smectic phase). | Avoid mixing components with strong complementary interactions (e.g., don't mix electron-rich alkoxybenzoates with electron-deficient cyanobenzoates unless an induced smectic phase is desired) [2]. |
| Observed 

< Predicted
| Impurities acting as plasticizers. | Check purity via HPLC. Re-purify components. | | Phase Separation | Components are structurally incompatible (immiscible). | Ensure components share similar core structures (e.g., mix two phenyl benzoates with different chain lengths rather than a benzoate and a biphenyl). |

Module 3: Diagnostic Anomalies (DSC & POM)

Core Objective: Distinguishing real phase transitions from artifacts.

The "Ghost" Transition

Symptom: DSC shows a small endothermic peak just below the melting point that does not appear on the second heating cycle. Diagnosis: Crystal Polymorphism. Explanation: Benzoates are notorious for polymorphism. The "ghost" peak is a solid-solid transition (Crystal II


 Crystal I).
Validation: 
  • Run Heat-Cool-Heat: If the peak disappears in the second heat, it was likely a metastable polymorph formed during crystallization/synthesis.

  • Annealing: Hold the sample at

    
     for 1 hour. If the peak shifts or grows, it is a kinetic polymorph.
    
POM vs. DSC Discrepancy (Homeotropic Alignment)

Symptom: DSC shows a clear Nematic-Isotropic transition (


), but the sample looks completely dark (isotropic) under the Polarized Optical Microscope (POM) in the expected nematic range.
Root Cause: Homeotropic Alignment .
Benzoates with non-polar tails often align perpendicular to the glass surface. In this orientation, the optic axis is parallel to the light path, appearing dark under crossed polarizers (pseudo-isotropic).

Validation Protocol:

  • Conoscopy: Insert the Bertrand lens. If you see a "Maltese Cross" (isogyres), the sample is Nematic (Homeotropic), not Isotropic.

  • Mechanical Stress: Press gently on the cover slip. If the sample flashes bright (birefringence appears), it is Nematic. Isotropic liquids will remain dark.[2]

Degradation Detection (Ester Hydrolysis)

Symptom:


 decreases progressively with every DSC cycle.
Root Cause:  Thermal cleavage of the ester linkage (

). Mechanism: At high temperatures (

) or in the presence of trace moisture, the benzoate ester hydrolyzes into the acid and phenol precursors. Prevention:
  • Dry samples in a vacuum desiccator (

    
    ) for 24h before sealing.
    
  • Use hermetically sealed aluminum or gold pans.

  • Check: If

    
     drops by 
    
    
    
    per cycle, the material is degrading.
Visualization: Troubleshooting Workflow

Troubleshooting Issue Anomaly Detected Type Identify Type Issue->Type GhostPeak DSC: Extra Peak below Tm Type->GhostPeak DarkPOM POM: Dark Field in Nematic Range Type->DarkPOM Action1 Run Heat-Cool-Heat GhostPeak->Action1 Action2 Conoscopy / Press Slide DarkPOM->Action2 Result1 Peak Disappears: Polymorphism Action1->Result1 Result2 Maltese Cross: Homeotropic Alignment Action2->Result2

Figure 2: Diagnostic workflow for common thermal and optical anomalies.

References

  • Imrie, C. T., & Taylor, L. (1989). "Lateral substitution in liquid crystals: The effect of fluoro-substituents on the phase behaviour of 4-n-alkoxyphenyl 4-n-alkoxybenzoates." Liquid Crystals, 6(1), 1–10. Link

  • Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (Authoritative text on miscibility and induced phases).
  • Schröder, I. (1893). "Über die Abhängigkeit der Löslichkeit eines festen Körpers von seiner Schmelztemperatur." Zeitschrift für Physikalische Chemie, 11U, 449–465.
  • Reinitzer, F. (1888).[3] "Beiträge zur Kenntnis des Cholesterins." Monatshefte für Chemie, 9, 421–441. (Original discovery of Cholesteryl Benzoate phase transitions). Link

  • BenchChem Technical Guides. "Troubleshooting phase transition issues in cholesteryl acetate liquid crystals." (General DSC troubleshooting protocols). Link

Sources

Validation & Comparative

Technical Guide: FTIR Characterization of 4-Fluorophenyl 4-(allyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Fluorophenyl 4-(allyloxy)benzoate is a specialized mesogenic intermediate used primarily in the synthesis of liquid crystalline polymers (LCPs) and anisotropic networks. Its structure combines a polymerizable allyl tail, a rigid benzoate core, and a fluorinated terminus that imparts unique dielectric anisotropy and thermal stability.

For researchers and drug development professionals, accurate FTIR characterization of this molecule is critical for two reasons:

  • Quality Control: Verifying the integrity of the ester linkage and the absence of precursors (4-fluorophenol or 4-(allyloxy)benzoic acid).

  • Reaction Monitoring: Tracking the consumption of the allyl group during subsequent polymerization or cross-linking events.

This guide provides a comparative spectral analysis, distinguishing this compound from its precursors and non-fluorinated analogs, grounded in experimental synthesis logic and functional group spectroscopy.

Synthesis & Structural Logic

To understand the FTIR spectrum, one must understand the molecular assembly. The compound is typically synthesized via an esterification between 4-(allyloxy)benzoyl chloride and 4-fluorophenol .

Experimental Workflow & Spectral Tracking

The following diagram illustrates the synthesis pathway and the critical spectral shifts that confirm a successful reaction.

Synthesis_FTIR_Tracking Precursor1 4-(Allyloxy)benzoic Acid (C=O: ~1680 cm⁻¹) (OH: Broad ~3000 cm⁻¹) Intermediate Acid Chloride (C=O: ~1770 cm⁻¹) Precursor1->Intermediate SOCl₂ Shift: +90 cm⁻¹ Product 4-Fluorophenyl 4-(allyloxy)benzoate (C=O: ~1735 cm⁻¹) (No OH) Intermediate->Product + Precursor 2 Shift: -35 cm⁻¹ Precursor2 4-Fluorophenol (OH: ~3300 cm⁻¹) Precursor2->Product Esterification Loss of OH

Figure 1: Synthesis pathway highlighting the critical wavenumber shifts required for reaction monitoring.

FTIR Characteristic Peaks: Detailed Assignment

The spectrum of this compound is defined by the interplay between the electron-withdrawing fluorine atom and the conjugation of the ester/allyl groups.

Primary Characteristic Bands

The following table summarizes the diagnostic peaks. Note that values are ranges based on solid-state (KBr) vs. neat liquid (ATR) variances.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Notes
C=O Stretch 1730 – 1745 StrongEster Carbonyl. Distinctly higher than the acid precursor (~1680) due to loss of H-bonding dimerization.
C=C Stretch 1645 – 1655 MediumAllyl Group. Diagnostic for the polymerizable tail. Often appears as a sharp shoulder on the aromatic ring breathing modes.
=C-H Stretch 3070 – 3090 WeakAllyl Terminal. Distinguishes the allyl group from aromatic C-H stretches (which are slightly lower, ~3030-3060).
C-F Stretch 1210 – 1250 StrongAryl Fluoride. Broad, intense band. Critical Note: This heavily overlaps with the C-O-C ester asymmetric stretch.
C-O-C Stretch 1250 – 1270 StrongEster (Aromatic). The "Rule of Three" for esters usually shows bands at ~1260 and ~1080. The 1260 band merges with the C-F stretch.
C-H Out-of-Plane 930 – 990 MediumTerminal Alkene. Specific bending vibrations for the vinyl group (-CH=CH₂).
Aromatic Ring 1600 & 1500 VariableBenzene Ring Breathing. The 1500 cm⁻¹ band is often enhanced by fluorine substitution.
Comparative Analysis: Product vs. Alternatives

To validate the identity of your compound, compare it against these common alternatives/impurities.

FeatureTarget Product Precursor: 4-(Allyloxy)benzoic Acid Analog: Phenyl 4-(allyloxy)benzoate
Carbonyl (C=O) ~1735 cm⁻¹ (Ester)~1680 cm⁻¹ (Acid Dimer)~1735 cm⁻¹
Hydroxyl (O-H) Absent Broad, 2500–3300 cm⁻¹Absent
C-F Region (1200) Broad, Intense (C-F + C-O)Medium (C-O only)Medium (C-O only)
Allyl (1648) Present PresentPresent

Technical Insight: The most common synthesis failure is incomplete esterification. If you see a "shoulder" at 1680 cm⁻¹ or a broad baseline rise >3000 cm⁻¹, your sample contains unreacted acid or phenol.

Experimental Protocol: FTIR Sample Preparation

For the most accurate resolution of the C-F and Allyl peaks, the KBr Pellet Method is recommended over ATR for solid samples, as it avoids the refractive index changes common with high-fluorine compounds in ATR.

Method A: KBr Pellet (Gold Standard)
  • Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Do not over-grind if the sample is heat-sensitive (polymerization risk).

  • Compression: Press at 8–10 tons for 2 minutes under vacuum to remove moisture.

  • Measurement: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Method B: ATR (Rapid Screening)
  • Crystal: Use a Diamond or Ge crystal (ZnSe is acceptable but harder to clean if the allyl group polymerizes).

  • Application: Apply solid directly; apply pressure until absorbance of the strongest peak (C=O) reaches 0.5–0.8 a.u.

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth, especially for the high-wavenumber C-H stretches.

Performance Monitoring: Curing & Stability

This molecule is often used as a monomer. FTIR is the primary tool to monitor its "performance" (i.e., polymerization).

Monitoring Polymerization (Curing)

During thermal or UV curing, the allyl group converts to a saturated chain.

  • Target Peak: Monitor the disappearance of 1648 cm⁻¹ (C=C) and 3080 cm⁻¹ (=C-H) .

  • Reference Peak: Use the 1600 cm⁻¹ (Aromatic Ring) or 1735 cm⁻¹ (Ester) as an internal standard, as these remain stable during curing.

Curing_Logic Start Monomer Spectrum (1648 cm⁻¹ Present) Process UV/Thermal Curing Start->Process End Polymer Spectrum (1648 cm⁻¹ Absent) (1735 cm⁻¹ Stable) Process->End Conversion > 95%

Figure 2: Logic flow for using FTIR to validate polymerization performance.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-(phenylazo)- Infrared Spectrum (Reference for Benzoate Shifts). Available at: [Link]

  • PrepChem. Synthesis of 4-allyloxybenzoic acid (Precursor Synthesis). Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[1] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (General Peak Assignment). Available at: [Link]

Sources

Guide to DSC Thermogram Interpretation: 4-Fluorophenyl 4-(allyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for interpreting the Differential Scanning Calorimetry (DSC) thermograms of 4-Fluorophenyl 4-(allyloxy)benzoate , a reactive mesogen (RM) widely used in polymer-dispersed liquid crystals (PDLCs) and optical films.

Unlike standard liquid crystals, this molecule combines a mesogenic core (fluorinated benzoate) with a reactive tail (allyloxy). Consequently, its thermal profile exhibits both thermodynamic phase transitions and kinetic reaction events. This guide compares its performance against standard cyano- and alkyl-analogs, offering researchers a roadmap to validate material quality and optimize processing windows.

Part 1: The Chemical Context & Structure-Property Logic

To interpret the thermogram, one must first understand the molecular architecture. The DSC signal is a direct readout of these structural components interacting with heat.

Structural ComponentFunctionThermal Signature (DSC)
Benzoate Core Rigid rod providing mesogenic (LC) behavior.Defines the primary Melting (

) and Clearing (

) endotherms.
Fluorine Substituent Lateral/Terminal polarity.[1] Lowers viscosity and melting point compared to Cyano- analogs.Shifts phase transitions to lower temperatures; suppresses Smectic phases in favor of Nematic.
Allyloxy Tail Polymerizable alkene group.[2]Critical: Risk of exothermic cross-linking at high temperatures (

C).

Part 2: Experimental Protocol (Self-Validating System)

For reactive mesogens, standard DSC protocols often fail because they trigger premature polymerization. The following protocol minimizes thermal history artifacts.

The "RM-Safe" Workflow

DSC_Protocol cluster_warning CRITICAL CONTROL POINT Sample Sample Prep (2-5 mg) Pan Hermetic Al Pan (Crimped) Sample->Pan Avoid UV Purge N2 Purge (50 mL/min) Pan->Purge Remove O2 Heat1 Heat Cycle 1 (10°C/min to Iso) Purge->Heat1 Erase History Cool Cool Cycle (5°C/min) Heat1->Cool Recrystallize Heat2 Heat Cycle 2 (10°C/min) Cool->Heat2 Collect Data

Figure 1: Optimized DSC workflow for reactive mesogens. Cycle 1 is strictly for erasing thermal history; Cycle 2 provides the thermodynamic data.

Protocol Specifics:

  • Atmosphere: Dry Nitrogen (50 mL/min). Why? Oxygen inhibits radical polymerization but promotes oxidative degradation; Nitrogen ensures the allyloxy group remains stable until the target temperature.

  • Pan Type: Hermetic Aluminum. Why? Prevents sublimation of the low-molecular-weight mesogen before the clearing point.

  • Ramp Rate: 10°C/min (Heating), 5°C/min (Cooling). Why? Slower cooling promotes better ordering for detecting monotropic phases.

Part 3: Thermogram Interpretation

The Heating Scan (Endothermic Events)

Upon heating, you will observe two distinct endothermic peaks.

  • Event A (

    
     - Melting):  A sharp, high-enthalpy peak (typically 
    
    
    
    kJ/mol). This represents the transition from Crystalline Solid
    
    
    Liquid Crystal (Nematic).
  • Event B (

    
     - Clearing):  A smaller, broader peak (typically 
    
    
    
    kJ/mol) at a higher temperature. This is the Nematic
    
    
    Isotropic liquid transition.[3][4]

Expert Insight: If the baseline drifts upwards significantly after Event B, it indicates the onset of thermal polymerization of the allyl group. Do not exceed this temperature if you intend to reuse the sample.

The Cooling Scan (Exothermic Ordering)
  • Event C (

    
    ):  The reformation of the Nematic phase. Usually supercools by 1-2°C relative to 
    
    
    
    .
  • Event D (Crystallization): The sample snaps back into a solid lattice. Deep supercooling (10-20°C lag) is common for fluorinated benzoates due to steric hindrance disrupting packing.

Part 4: Comparative Performance Guide

This section compares This compound (Target) against its two most common alternatives: the Cyano- analog (high polarity) and the Alkoxy- analog (non-polar).

Comparative Data Table (Representative Values)
FeatureTarget: Fluoro-Analog Alternative A: Cyano-Analog Alternative B: Alkoxy-Analog
Structure 4-F-Ph-OOC-Ph-O-Allyl4-CN-Ph-OOC-Ph-O-Allyl4-MeO-Ph-OOC-Ph-O-Allyl
Melting Point (

)
Low (~55°C) High (~80°C)Moderate (~65°C)
Nematic Range Moderate (~30°C) Wide (~50°C)Narrow / Smectic Tendency
Viscosity Low HighModerate
Dielectric Anisotropy Positive (+) Highly Positive (+++)Neutral/Low
DSC Artifacts Clean transitions.[5]Prone to dipole dimerization peaks.Complex Smectic pre-peaks.
Interpretation of Differences
1. Why choose the Fluoro- over the Cyano- analog?
  • The "Viscosity" Factor: In the DSC, the Cyano- analog often shows a "glassy" baseline shift before melting due to high viscosity. The Fluoro- analog melts sharply. For applications requiring fast switching speeds (e.g., optical shutters), the Fluoro- analog is superior due to lower rotational viscosity.

  • The "Voltage Holding" Factor: Cyano groups are notorious for trapping ionic impurities, leading to a "conduction tail" in dielectric spectroscopy. The Fluoro- analog is electrically cleaner.

2. Why choose the Fluoro- over the Alkoxy- analog?
  • Phase Suppression: Non-substituted alkoxy benzoates often exhibit Smectic phases (highly ordered, layered). In a DSC, this appears as an extra peak between Melting and Clearing (

    
    ).
    
  • The Fluoro-Effect: The lateral/terminal fluorine disrupts the layered packing, often eliminating the Smectic phase entirely. This ensures a pure Nematic phase , which is easier to align in manufacturing.

Part 5: Application Suitability Map

Use the following logic flow to determine if this material suits your specific application based on its thermal profile.

Application_Logic Start Start: Define Requirement Q1 Need High Birefringence? Start->Q1 Q2 Need Fast Switching? Q1->Q2 No / Moderate Res1 Use Cyano-Analog (High Delta n) Q1->Res1 Yes (Max) Res2 Use Fluoro-Analog (Low Viscosity) Q2->Res2 Yes Res3 Use Alkoxy-Analog (Low Cost/General) Q2->Res3 No

Figure 2: Decision matrix for selecting benzoate-based reactive mesogens.

References

  • Kelly, S. M. (1995). Anisotropic Networks: Synthesis and Properties of Liquid Crystal Networks. Journal of Materials Chemistry.

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.

  • Broer, D. J., et al. (1989). In-situ photopolymerization of oriented liquid-crystalline acrylates. Makromolekulare Chemie.

  • TA Instruments. (2023). Thermal Analysis of Liquid Crystals: Application Note.

Sources

mass spectrometry fragmentation patterns of 4-Fluorophenyl 4-(allyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 4-Fluorophenyl 4-(allyloxy)benzoate

Executive Summary & Technical Verdict

In the structural elucidation of benzoate esters, This compound (FPAB) exhibits a distinct fragmentation signature governed by the interplay between the electron-withdrawing fluorine substituent and the resonance-stabilizing allyloxy group.

Unlike aliphatic esters which are dominated by McLafferty rearrangements, FPAB fragmentation under Electron Ionization (EI) is driven by


-cleavage  at the carbonyl center, producing a highly stable acylium ion. The fluorine atom acts as a mass-defect tag (18.998 Da), exclusively shifting the phenolic fragment series compared to non-fluorinated analogs.

Key Differentiator: The presence of the para-fluorine atom suppresses charge retention on the phenoxy moiety relative to non-fluorinated analogs, making the 4-(allyloxy)benzoyl cation (m/z 161) the consistent base peak.

Mechanistic Fragmentation Analysis

To interpret the mass spectrum of FPAB, one must deconstruct the molecule into two competing domains: the Acid Domain (4-allyloxybenzoyl) and the Phenol Domain (4-fluorophenoxy).

Primary Driver: -Cleavage and Acylium Stability

The most energetically favorable pathway is the homolytic cleavage of the acyl-oxygen bond.

  • Mechanism: The radical cation molecular ion (

    
    , m/z 272) undergoes 
    
    
    
    -cleavage.[1] The charge is preferentially retained on the benzoyl fragment due to the strong resonance donation from the para-allyloxy oxygen lone pairs.
  • Result: Formation of the Acylium Ion at m/z 161 (Base Peak).

  • Neutral Loss: The 4-fluorophenoxy radical (111 Da) is expelled as a neutral species.

Secondary Driver: Allylic Cleavage

Within the Acylium ion (m/z 161), the allyl ether moiety is active.

  • Mechanism: Homolytic cleavage of the O-allyl bond.

  • Result: Loss of an allyl radical (

    
    , 41 Da) generates the 4-hydroxybenzoyl cation radical analog at m/z 120/121 . Alternatively, the allyl cation itself (
    
    
    
    , m/z 41) may appear in the low-mass region.
The Fluorine Effect (The "Silent" Ring)

Because fluorine is highly electronegative, it destabilizes the positive charge on the phenoxy ring. Consequently, peaks corresponding to the fluorophenol side (e.g.,


 at m/z 112) are significantly less intense than in non-fluorinated analogs (like phenyl benzoate), where the phenoxy radical cation is more competitive.

Visualization: Fragmentation Pathway Map

The following directed graph illustrates the causal fragmentation tree for FPAB under 70 eV EI conditions.

FPAB_Fragmentation Parent Molecular Ion (M+•) m/z 272 [C16H13FO3]+• Acylium Acylium Ion (Base Peak) m/z 161 [C10H9O2]+ Parent->Acylium α-Cleavage (-C6H4FO•, -111 Da) Phenoxy Fluorophenoxy Ion (Minor) m/z 111/112 [C6H4FO]+ Parent->Phenoxy C-O Cleavage (Charge Retention on Phenol) Allyl Allyl Cation m/z 41 [C3H5]+ Parent->Allyl Direct Allyl Cleavage Ion133 Phenyl Cation Deriv. m/z 133 [C9H9O]+ Acylium->Ion133 CO Elimination (-28 Da) Ion121 Hydroxybenzoyl Cation m/z 121 [C7H5O2]+ Acylium->Ion121 Allyl Loss (-C3H5•, -41 Da)

Figure 1: Predictive fragmentation tree for this compound (EI, 70eV). The red node indicates the dominant base peak.

Comparative Performance Analysis

The following table contrasts FPAB with its two most relevant structural analogs. This comparison validates the specific utility of the fluorine tag and the allyl group.

FeatureThis compound (Target)Phenyl 4-(allyloxy)benzoate (Analog A)4-Fluorophenyl 4-propoxybenzoate (Analog B)
Molecular Ion (M+) m/z 272 (Distinct F-shift)m/z 254 m/z 274 (Saturated)
Base Peak m/z 161 (Acylium)m/z 161 (Acylium)m/z 163 (Propyl-Acylium)
Phenolic Fragment m/z 112 (Weak)m/z 94 (Moderate)m/z 112 (Weak)
Allyl/Propyl Marker m/z 41 (Allyl Cation)m/z 41 (Allyl Cation)m/z 43 (Propyl Cation)
McLafferty Rearr. Negligible (Aryl ester)Negligible Possible (Propyl chain allows H-transfer)
Diagnostic Value High specificity due to F-tag + Allyl unsaturation.Lower specificity; overlaps with general benzoates.Distinguishable by saturation (m/z 43 vs 41).

Analytical Insight:

  • Vs. Analog A: The 18 Da shift in the molecular ion (254 vs 272) confirms the fluorination. However, the base peak (161) remains identical, proving that the fluorine is on the "leaving group" side of the ester cleavage.

  • Vs. Analog B: The saturation of the tail (Propyl vs Allyl) shifts the acylium ion by +2 Da (161

    
     163). This is a critical check for hydrogenation impurities during synthesis.
    

Validated Experimental Protocol

To reproduce these fragmentation patterns, the following Self-Validating Protocol (SVP) is recommended. This workflow ensures that thermal degradation (common in esters) does not produce artifacts.

Methodology: GC-MS (Electron Ionization)
  • Sample Preparation:

    • Dissolve 1 mg of FPAB in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Validation Step: Ensure solution is clear. Turbidity suggests polymerization of the allyl group.

  • Instrument Parameters:

    • Inlet: Splitless mode, 250°C.

    • Column: Rxi-5Sil MS (or equivalent low-polarity phase), 30m x 0.25mm ID.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Start: 60°C (Hold 1 min).

      • Ramp: 20°C/min to 300°C.

      • Hold: 5 min.

    • Source Temp: 230°C (Standard) / 200°C (If thermal cracking is suspected).

    • Ionization: EI at 70 eV.

  • Data Acquisition & Quality Control:

    • Scan Range: m/z 35 – 350.

    • Solvent Delay: 3.0 min.

    • Self-Validation Check: The ratio of m/z 161 (Acylium) to m/z 272 (Parent) should be > 5:1. If the parent ion is absent, lower the inlet temperature to 200°C to prevent thermal hydrolysis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenyl Benzoate. National Institute of Standards and Technology.[2] [Link] (Authoritative baseline for benzoate fragmentation).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[3] [Link] (Mechanisms of allyl ether fragmentation).

Sources

Impact of Fluorine Substitution on Benzoate Liquid Crystallinity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Fluorine Substitution on Benzoate Liquid Crystallinity Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of how fluorine substitution—specifically lateral versus terminal positioning—alters the mesomorphic, thermal, and electro-optical properties of benzoate-based liquid crystals (LCs).[1] Designed for materials scientists and molecular engineers, this document synthesizes experimental data to compare fluorinated benzoates against their non-fluorinated, chlorinated, and cyano-substituted analogs.

Mechanistic Insight: The "Fluorine Effect" in Mesogens

Fluorine is unique in molecular engineering due to its high electronegativity (4.0 Pauling), low polarizability, and small Van der Waals radius (1.47 Å), which is only slightly larger than hydrogen (1.20 Å). In benzoate mesogens, these properties drive three critical mechanisms:

  • Steric Disruption vs. Conformational Stability:

    • Lateral Substitution: Introduction of fluorine into the rigid benzoate core (e.g., ortho to the ester linkage) creates a "molecular protrusion." This widens the molecule, disrupting efficient packing. The result is a reduction in melting points (

      
      ) and clearing points (
      
      
      
      ), often suppressing highly ordered smectic phases in favor of the more fluid nematic phase.
    • Terminal Substitution: Fluorine at the terminal position (e.g., trifluoromethyl or fluorinated alkoxy chains) promotes segregation between the rigid core and flexible tails. This micro-segregation often stabilizes layered Smectic (SmA/SmC) phases.

  • Electronic Modulation: The strong C-F dipole introduces a permanent transverse or longitudinal dipole moment depending on the substitution angle. This allows for precise tuning of Dielectric Anisotropy (

    
    ) , a critical parameter for switching voltage in display applications.
    
  • Viscosity Reduction: Unlike cyano (-CN) or chloro (-Cl) groups, fluorine’s low polarizability minimizes intermolecular attractive forces (Van der Waals), leading to significantly lower rotational viscosity (

    
    ).
    
Visualizing the Structure-Property Relationship

G F_Sub Fluorine Substitution Pos_Lat Lateral Position (Core) F_Sub->Pos_Lat Pos_Term Terminal Position (Tail) F_Sub->Pos_Term Effect_Steric Steric Protrusion Pos_Lat->Effect_Steric Broadens Core Effect_Dipole Dipole Moment Modulation Pos_Lat->Effect_Dipole Transverse Dipole Pos_Term->Effect_Dipole Longitudinal Dipole Effect_Seg Micro-phase Segregation Pos_Term->Effect_Seg Fluorophobic Effect Prop_Mp Lower Melting Point (Melting Depression) Effect_Steric->Prop_Mp Prop_Nem Promotes Nematic Phase Effect_Steric->Prop_Nem Prop_Visc Low Rotational Viscosity Effect_Steric->Prop_Visc Reduces Packing Prop_Dielec Tunable Dielectric Anisotropy Effect_Dipole->Prop_Dielec Prop_Smec Promotes Smectic Phase Effect_Seg->Prop_Smec

Figure 1: Causal pathways linking fluorine substitution sites to macroscopic liquid crystal properties.

Comparative Performance Analysis

The following tables synthesize data comparing fluorinated phenyl benzoates against alternative substitutions.

Comparison 1: Lateral Substitution (Fluorine vs. Hydrogen vs. Chlorine)

Base Structure: 4-alkoxyphenyl 4-alkoxybenzoate derivatives.[2]

PropertyHydrogen (H) Fluorine (F) Chlorine (Cl) Analysis
Melting Point (

)
High (Baseline)Lowest Moderate/LowF causes minimal steric stress but sufficient disruption to lower crystal lattice energy significantly more than H. Cl is bulkier, often destabilizing the mesophase entirely.
Mesophase Type Smectic + NematicPredominantly Nematic Nematic (Narrow Range)Lateral F suppresses smectic layering by disrupting side-by-side packing, favoring the nematic state essential for displays.
Viscosity (

)
ModerateLow HighCl's larger Van der Waals radius increases intermolecular friction. F maintains low viscosity due to low polarizability.
Dielectric Anisotropy (

)
Near ZeroNegative/Positive ModerateF allows tuning of

without the viscosity penalty of Cyano (-CN) groups.
Comparison 2: Terminal Substitution (Fluorine vs. Cyano)

Context: High birefringence mixtures.[3][4][5]

FeatureFluorinated Terminus (-F / -OCF

)
Cyano Terminus (-CN) Operational Impact
Resistivity (VHR) High (

)
ModerateFluorinated compounds are chemically inert and non-ionic, crucial for Active Matrix (TFT) displays requiring high Voltage Holding Ratio (VHR).
Response Time Fast (< 5 ms) Standard (10-20 ms)Lower rotational viscosity of F-compounds enables faster switching speeds.
Birefringence (

)
Moderate (0.10 - 0.20)High (> 0.20)CN contributes to

-conjugation. F-compounds often require conjugated cores (e.g., tolanes) to match CN birefringence.
Experimental Protocols & Validation

To rigorously validate the impact of fluorine substitution, the following characterization workflow is recommended. This protocol ensures self-validation by cross-referencing thermal, optical, and electrical data.

Phase 1: Synthesis & Purification
  • Method: Suzuki-Miyaura coupling or Steglich esterification.

  • Critical Step: Repeated recrystallization (ethanol/toluene) is mandatory. Fluorinated LCs are highly sensitive to ionic impurities which degrade VHR.

  • Validation: Purity must be >99.8% (HPLC) and confirmed by

    
    F-NMR (to verify regiochemistry).
    
Phase 2: Thermal & Optical Characterization (DSC + POM)
  • Differential Scanning Calorimetry (DSC):

    • Protocol: Run heating/cooling cycles at 5-10 °C/min.

    • Observation: Look for "supercooling" effects common in fluorinated esters. The enthalpy (

      
      ) of the N-I transition is typically lower for F-substituted analogs than H-analogs.
      
  • Polarized Optical Microscopy (POM):

    • Protocol: Observe texture on a hot stage with crossed polarizers.[6]

    • Diagnostic:

      • Schlieren Texture: Confirms Nematic phase.

      • Focal Conic Fan: Confirms Smectic A/C phases.

      • Note: Lateral F often eliminates the focal conic texture (Smectic suppression).

Phase 3: Electro-Optical Measurement
  • Dielectric Spectroscopy:

    • Setup: Fill a parallel-plate capacitor cell (coated with polyimide for planar/homeotropic alignment) with the LC.

    • Measurement: Measure capacitance (

      
      ) vs. Voltage (
      
      
      
      ) and Frequency (
      
      
      ).
    • Calculation:

      
      .
      
    • Expectation: Lateral F usually induces a dipole component perpendicular to the long axis, shifting

      
       towards negative values.
      
Characterization Workflow Diagram

Workflow Start Synthesized Fluorinated Benzoate Purify Purification (Recrystallization > 99.8%) Start->Purify Check1 1H / 19F NMR (Structure Confirmation) Purify->Check1 DSC DSC Analysis (Transition Temp & Enthalpy) Check1->DSC POM POM Observation (Phase Texture ID) Check1->POM Decision Mesophase Confirmed? DSC->Decision POM->Decision Decision->Purify No (Impure) Dielec Dielectric Spectroscopy (Anisotropy & Relaxation) Decision->Dielec Yes Visc Rotational Viscosity (Response Time) Decision->Visc Yes

Figure 2: Integrated workflow for validating liquid crystalline properties of fluorinated benzoates.

Case Study Data: Lateral Fluorine Effect

The following data illustrates the "melting depression" and "nematic promotion" effect of lateral fluorine substitution on a standard phenyl benzoate core (Reference: Liquid Crystals, Taylor & Francis).

Core Structure: 4-octyloxyphenyl 4-octyloxybenzoate (Parent) vs. 3-Fluoro derivative.

CompoundSubstitutionCr

SmC (

C)
SmC

SmA (

C)
SmA

N (

C)
N

Iso (

C)
Phase Range
Parent (H) None62.075.588.092.0Smectic Dominant
Analog (F) Lateral (3-pos)45.0----78.5Pure Nematic

Interpretation: The parent compound exhibits a highly ordered Smectic phases (SmC/SmA) over a 26°C range. Introducing a single lateral fluorine atom (Analog F ) completely suppresses the smectic phases and lowers the melting point by 17°C. Although the clearing point (N


 Iso) also drops, the result is a wide-range, low-viscosity nematic material suitable for display mixtures.
References
  • Effects of chain branching and lateral fluorine substitution on mesomorphism of cholesteryl benzoates. Source: Taylor & Francis (Liquid Crystals) URL:[Link][7]

  • The effect of fluorinated terminal chains on the mesomorphic properties of 4,4′-disubstituted phenyl benzoates. Source: Taylor & Francis (Liquid Crystals) URL:[Link][7]

  • Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. Source: MDPI (Molecules) URL:[Link]

  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals. Source: MDPI (Crystals) URL:[Link]

  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism. Source: RSC (New Journal of Chemistry) URL:[Link]

Sources

Comparative Optical Texture Analysis: 4-Fluorophenyl 4-(allyloxy)benzoate vs. Standard Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide provides a technical framework for the optical characterization of 4-Fluorophenyl 4-(allyloxy)benzoate (4F-AB) . This compound represents a critical class of "reactive mesogens"—liquid crystals (LCs) possessing both a polymerizable tail (allyloxy) and a polar head (fluorophenyl).

Why this analysis matters:

  • The Fluorine Effect: The terminal fluorine atom introduces a strong longitudinal dipole moment and lowers dielectric anisotropy compared to cyano-terminated LCs (like 5CB), often reducing viscosity and enhancing resistivity.

  • The Allyl "Kink": Unlike saturated alkyl chains (e.g., propyloxy), the terminal double bond in the allyloxy group lowers the melting point (

    
    ) and clearing point (
    
    
    
    ), often suppressing smectic phases in favor of nematic phases due to steric disruption.

This guide compares 4F-AB against a non-fluorinated analog and a saturated standard to isolate specific optical texture behaviors essential for validating purity and phase utility.

Experimental Protocol: Polarized Optical Microscopy (POM)[1][2][3][4][5][6]

To ensure reproducibility, the following self-validating protocol is recommended. This setup minimizes thermal gradients which can cause "pseudo-biphasic" regions.

Equipment Setup
  • Microscope: Transmissive Polarized Optical Microscope (e.g., Olympus BX53-P or similar).

  • Stage: Linkam THMS600 Hot Stage (Precision

    
    ).
    
  • Alignment: Planar (homogeneous) alignment cells (rubbed polyimide,

    
     gap) are preferred for Nematic texture verification. Homeotropic cells are used to verify the "Dark State" of the fluorinated vertical alignment.
    
Step-by-Step Workflow
  • Sample Prep: Capillary fill the LC cell at

    
     (Isotropic phase) to prevent flow-induced alignment artifacts.
    
  • Clearing: Heat sample to Isotropic phase (completely dark under crossed polarizers). Hold for 5 minutes.

  • Cooling Scan (Fast): Cool at

    
     to identify approximate transition zones.
    
  • Cooling Scan (Precision): Re-heat to Isotropic. Cool at

    
    .
    
  • Observation: Capture images every

    
     near transitions.
    

Comparative Analysis: Optical Textures

We compare 4F-AB against two strategic alternatives to isolate the contributions of the fluorine atom and the allyl tail.

The Alternatives
  • Alternative A (Non-Fluorinated Control): Phenyl 4-(allyloxy)benzoate. Used to determine the impact of the F-atom on phase stability.[1][2][3][4]

  • Alternative B (Saturated Control): 4-Fluorophenyl 4-(propyloxy)benzoate. Used to determine the steric impact of the allyl double bond.

Table 1: Comparative Optical Texture & Phase Behavior
FeatureTarget: 4F-AB Alt A: Non-Fluorinated Alt B: Saturated (Propyl)
Dominant Phase Nematic (Enantiotropic)Nematic (Monotropic)Smectic A / Nematic
Primary Texture Schlieren Texture (2 & 4 brushes)Marble / Thread-likeFocal Conic Fan (SmA)
Birefringence (

)
Moderate (due to F-atom)HighModerate
Viscosity Low (F-atom reduces friction)MediumHigh (Smectic packing)
Switching Speed Fast (Low rotational viscosity)SlowN/A (in Smectic)
Detailed Texture Interpretation
1. The Nematic Phase (Target: 4F-AB)

Upon cooling from the isotropic liquid, 4F-AB typically exhibits a Schlieren Texture .

  • Observation: Look for dark "brushes" (extinction bands) meeting at point singularities.

  • Validation: Rotate the stage. If the brushes rotate with the stage, the singularity strength is

    
    . If they rotate twice as fast, 
    
    
    
    .
  • Fluorine Specificity: The terminal fluorine often suppresses the formation of cybotactic groups (smectic-like clusters), resulting in a "cleaner" nematic texture compared to the saturated Alt B.

2. The Smectic A Phase (Alt B - Saturated)

The saturated propyl analog (Alt B) is more likely to pack into layers, forming a Smectic A (SmA) phase.

  • Observation: Focal Conic Fan texture or Homeotropic (black) regions.

  • Differentiation: In the SmA phase, air bubbles appear as elongated "batonets" or perfect circles, whereas in the Nematic phase (4F-AB), bubbles are distorted by the director field.

Logical Workflow for Phase Identification

The following diagram illustrates the decision logic for identifying the mesophase of 4F-AB based on POM observations.

PhaseID Start Start: Isotropic Liquid (Crossed Polarizers: BLACK) Cooling Cooling Process (-0.5°C/min) Start->Cooling FirstLight First Birefringence Observed? Cooling->FirstLight Droplets Texture: Round Droplets coalescing into Schlieren FirstLight->Droplets Yes Batonets Texture: Elongated Batonets growing into Fans FirstLight->Batonets Yes Flash Mechanical Stress Test (Press cover slip) Droplets->Flash Smectic Phase: SMECTIC (SmA/SmC) (Likely Alt B) Batonets->Smectic Nematic Phase: NEMATIC (N) (Target 4F-AB) FlashResult Does it flash/flow easily? Flash->FlashResult FlashResult->Nematic Yes (High Fluidity) FlashResult->Smectic No (High Viscosity)

Figure 1: Decision tree for distinguishing Nematic (4F-AB) from Smectic phases (Analogs) using POM textures and mechanical stress tests.

Key Findings & Recommendations

Performance vs. Alternatives
  • Viscosity Advantage: 4F-AB demonstrates lower rotational viscosity than the non-fluorinated benzoate (Alt A). This is observed under POM as a faster "relaxation" of the Schlieren texture after mechanical stress (pressing the coverslip).

  • Phase Width: The allyl group (4F-AB) typically narrows the mesophase range compared to the propyl analog (Alt B), often eliminating the Smectic phase entirely. This makes 4F-AB superior for pure nematic applications where smectic scattering must be avoided.

  • Stability: The 4-fluorophenyl ester bond is hydrolytically stable, but the allyl group is reactive. Caution: Prolonged exposure to UV light under the microscope without a filter can induce premature polymerization of the allyl tail, observed as a "freezing" of the texture.

Summary Table: Experimental Expectations
ParameterThis compound
Expected

(Clearing Point)

(Lower than propyl analog)
Optical Sign Positive Uniaxial (

)
Defect Types

(Two brushes) and

(Four brushes)
Application Low-voltage displays, Polymer Dispersed Liquid Crystals (PDLC)

References

  • Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (The authoritative text on identifying focal conic vs. schlieren textures).
  • Hameed, S., et al. (2011).[5] "Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy)benzoate mesogens." Liquid Crystals, 38(3), 333–348.[5] Link (Establishes baseline textures for alkoxy benzoate esters).

  • Wen, J., et al. (1994).[6] "Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates." Journal of Materials Chemistry, 4, 327.[6] Link (Demonstrates the effect of fluorination on phenyl benzoate phase behavior).

  • Sastry, S. S., et al. (2013). "Determination of Phase Transitions of p,n-Alkyloxy Benzoic Acid Mesogens Using Legendre Moments and Image Analysis." World Journal of Condensed Matter Physics, 3, 54-61.[7] Link (Methodology for POM texture analysis).

  • Henderson, P. A., & Niemeyer, O. (2007). "The effect of fluorinated terminal chains on the mesomorphic properties of 4,4′-disubstituted phenyl benzoates." Liquid Crystals, 24(6). Link (Comparative data on fluorine substitution effects).

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Fluorophenyl 4-(allyloxy)benzoate

[1]

Executive Summary

Immediate Action Required: Treat 4-Fluorophenyl 4-(allyloxy)benzoate as Halogenated Organic Waste .

Do not dispose of this compound down the drain or in general trash.[1][2] Due to the presence of the fluorine atom on the phenyl ring, this compound requires high-temperature incineration with acid gas scrubbing to prevent the release of hydrofluoric acid (HF) and potential fluorinated environmental toxins.

Core Waste Stream: Halogenated Organic Liquid (if in solution) or Halogenated Solid. Primary Hazard: Skin/Eye Irritant; Aquatic Toxicity; Potential Peroxide Former (Allyl moiety).

Part 1: Technical Hazard Analysis & Causality

As a Senior Application Scientist, it is critical to understand not just "what" to do, but "why" we do it. This knowledge prevents cross-contamination and ensures regulatory compliance.

The Halogen Factor (The "F" Atom)

The 4-fluorophenyl group classifies this molecule as a Halogenated Organic .

  • Causality: Standard incineration (used for non-halogenated solvents like acetone) operates at temperatures sufficient to oxidize carbon but may not fully mineralize fluorinated compounds. Furthermore, combustion generates Hydrogen Fluoride (HF), which corrodes standard incinerator stacks.

  • Operational Impact: You must segregate this waste from non-halogenated solvents.[1][3] Mixing a fluorinated benzoate with 10L of acetone renders the entire 10L "Halogenated Waste," significantly increasing disposal costs.

The Allyl Moiety (Stability)

The 4-(allyloxy) group introduces a double bond that, while generally stable in ester form, presents two minor but non-zero risks:

  • Peroxidation: Like many allyl ethers, long-term storage can lead to autoxidation.

  • Polymerization: In the presence of radical initiators or intense heat, the allyl group can polymerize.

  • Operational Impact: Ensure waste containers are not stored in direct sunlight or near heat sources. If the waste is older than 12 months, test for peroxides before consolidation.

Part 2: Waste Segregation & Handling Protocol

Self-Validating Segregation System

Follow this logic gate to determine the correct waste stream.

DisposalLogiccluster_legendProtocol LogicStartWaste Generated:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidSolid/PowderLiquidIn Solution?StateCheck->LiquidLiquid/SolutionStreamAStream A: Halogenated Solids(High Temp Incineration)Solid->StreamASolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckStreamBStream B: Halogenated Organic Solvents(DCM, etc.)SolventCheck->StreamBYes (DCM/CHCl3)StreamCStream C: Commingled Solvents(Mark as HALOGENATED due to solute)SolventCheck->StreamCNo (Acetone/MeOH)InfoRule: Even if dissolved in Acetone,the Fluorine content mandatesHalogenated treatment.

Figure 1: Decision tree for segregating fluorinated benzoate waste. Note that the presence of the solute overrides the solvent classification.

Step-by-Step Disposal Procedure
Step 1: Personal Protective Equipment (PPE)
  • Gloves: Nitrile (Minimum 0.11mm thickness). The lipophilic nature of the benzoate ester allows it to permeate latex rapidly.

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles.

  • Body: Standard lab coat and closed-toe shoes.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Low-density plastics if the compound is dissolved in aggressive solvents like Dichloromethane (DCM).

  • Closure: Screw cap with a PTFE (Teflon) liner to prevent solvent swelling and leakage.

Step 3: Accumulation & Labeling[1][2]
  • Select the Stream: Based on Figure 1, choose the Halogenated waste container.

  • Labeling:

    • Do NOT use chemical formulas (e.g.,

      
      ).
      
    • MUST write the full chemical name: "this compound".

    • MUST check the "Halogenated" or "Fluorinated" box on the hazardous waste tag.

    • If in solution, list the solvent first (e.g., "95% Dichloromethane, 5% this compound").

Step 4: Glassware Decontamination
  • Rinse 1: Rinse contaminated glassware with a small volume of acetone or DCM.

  • Disposal: Pour this rinse into the Halogenated Waste container .

  • Wash: Wash glassware with Alconox/detergent and water. This aqueous wash can generally go down the drain only after the organic residue has been solvent-rinsed away.

Part 3: Regulatory & Safety Data

Quantitative Waste Profile

Use the data below to complete your facility's Hazardous Waste Profile Sheet.

ParameterValue / ClassificationOperational Note
Waste Class Halogenated OrganicRequires >1100°C incineration.
RCRA Code Not Listed (P/U List)Defaults to D001 (if flammable solvent) or Toxic per generator knowledge.
EPA Characteristic Toxic / IrritantTreat as hazardous; do not landfill.
Chemical Compatibility Group 13 (Esters)Compatible with ketones, alcohols, and halogenated solvents.[4] Incompatible with strong oxidizers and strong acids.
Flash Point >110°C (Estimated for pure solid)High flash point reduces flammability risk unless in solution.
Emergency Procedures
  • Spill (Solid): Dampen with water to prevent dust. Sweep into a jar. Label as hazardous waste.[3]

  • Spill (Liquid): Absorb with vermiculite or sand.[5] Do not use paper towels (combustible) if oxidizers are present.

  • Skin Contact: Wash with soap and water for 15 minutes. The ester is lipophilic; water alone is insufficient.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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